molecular formula C8H5Cl3INO B008668 2-iodo-N-(2,4,5-trichlorophenyl)acetamide CAS No. 19889-60-2

2-iodo-N-(2,4,5-trichlorophenyl)acetamide

货号: B008668
CAS 编号: 19889-60-2
分子量: 364.4 g/mol
InChI 键: WAPYQUGYVRUXTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-iodo-N-(2,4,5-trichlorophenyl)acetamide, also known as 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, is a useful research compound. Its molecular formula is C8H5Cl3INO and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-iodo-N-(2,4,5-trichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-(2,4,5-trichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

19889-60-2

分子式

C8H5Cl3INO

分子量

364.4 g/mol

IUPAC 名称

2-iodo-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14)

InChI 键

WAPYQUGYVRUXTH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI

规范 SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI

其他CAS编号

19889-60-2

同义词

2-Iodo-N-(2,4,5-trichlorophenyl)acetamide

产品来源

United States
Foundational & Exploratory

Crystallographic Profiling and Structural Dynamics of 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide: A Technical Guide for Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS: 19889-60-2) is a highly reactive, halogenated building block utilized extensively in the development of Targeted Covalent Inhibitors (TCIs). In modern structure-based drug design (SBDD), covalent inhibitors rely on weak electrophiles—often termed "warheads"—to irreversibly bind non-catalytic cysteine residues on target proteins[1].

While the iodoacetamide moiety provides the reactive engine for alkylation, the 3D crystallographic conformation of the entire molecule is what dictates target selectivity. The 2,4,5-trichlorophenyl ring governs the non-covalent pre-organization required before the irreversible alkylation event occurs[2]. This whitepaper provides an in-depth technical analysis of the crystallographic properties of this scaffold, detailing the causality behind its structural behavior and providing a self-validating protocol for its X-ray diffraction analysis.

Structural Rationale & Causality in SBDD

Why is the specific atomic arrangement of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide so critical to drug developers? The iodoacetamide group is a classic SN​2 electrophile. However, unguided iodoacetamides are biologically promiscuous and highly toxic. The integration of the 2,4,5-trichloro substitution pattern serves three distinct, causal functions in molecular recognition:

  • Steric Shielding & Trajectory Control: The bulky chlorine atoms at the ortho (2) and meta (5) positions create a steric funnel. This restricts the Bürgi-Dunitz trajectory—the optimal angle of nucleophilic attack—preventing premature reactions with abundant intracellular scavengers like glutathione[3].

  • Halogen Bonding ( σ -Hole Interactions): The highly polarizable chlorine atoms act as halogen bond donors. In a crystalline or biological environment, the electrophilic region of the halogen ( σ -hole) forms highly directional, non-covalent interactions with electron donors (e.g., backbone carbonyls), stabilizing the pre-covalent encounter complex[4].

  • Electronic Modulation: The strongly electron-withdrawing nature of the trichlorophenyl ring increases the acidity of the amide N-H. This strengthens its potential as a hydrogen bond donor, anchoring the warhead in the binding pocket just milliseconds before the C-I bond is cleaved.

G A Target Protein Cysteine (Nucleophilic -SH) C Pre-Covalent Encounter Complex (Steric Shielding & Halogen Bonding) A->C Non-covalent recognition B 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide (Electrophilic Warhead) B->C Non-covalent recognition D S_N2 Transition State (Bürgi-Dunitz Trajectory) C->D Nucleophilic attack E Irreversible Thioether Adduct (Target Engagement) D->E Covalent bond formation F Cleaved Iodide Leaving Group D->F Leaving group departure

Fig 1. Mechanistic pathway of cysteine alkylation by the iodoacetamide covalent warhead.

Crystallographic Data Acquisition Protocol

To obtain high-resolution X-ray diffraction data for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, the experimental protocol must account for the intrinsic chemical reactivity of the C-I bond and the high electron density of the four heavy halogen atoms. The following methodology is designed as a self-validating system to ensure data integrity.

Step 1: Non-Nucleophilic Crystallization
  • The Causality: Iodoacetamides are highly susceptible to nucleophilic attack. Crystallization must strictly avoid protic or nucleophilic solvents (e.g., alcohols, primary amines) to prevent solvolysis or degradation of the warhead prior to analysis.

  • The Protocol:

    • Dissolve 50 mg of high-purity (>99%) 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in 1.0 mL of anhydrous ethyl acetate.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization tube.

    • Carefully layer the solution with anhydrous hexanes (1:3 ratio) to create a sharp interface.

    • Seal the tube and allow vapor diffusion at 4 °C in total darkness for 48–72 hours. Note: The dark environment prevents photo-induced homolytic cleavage of the labile C-I bond.

Step 2: Cryogenic Data Collection (100 K)
  • The Causality: Iodine ( Z=53 ) is a heavy scatterer that strongly absorbs X-rays, making the crystal highly prone to radiation damage. Furthermore, thermal vibrations at room temperature smear the electron density of the highly polarizable C-I bond, masking critical halogen bonding geometries.

  • The Protocol:

    • Harvest a single, well-defined crystal using a MiTeGen loop coated in perfluoropolyether oil.

    • Flash-cool the crystal immediately to 100 K in a nitrogen cold stream.

    • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Mo K α is strictly preferred over Cu K α to minimize X-ray absorption effects caused by the iodine atom.

Step 3: Phase Solution and Self-Validating Refinement
  • The Causality: The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: The integrity of the entire protocol is validated by analyzing the difference Fourier map ( Δρ ) post-refinement. If radiation damage or solvolysis occurred during crystallization, a significant negative electron density peak will manifest exactly at the iodine coordinate, accompanied by positive peaks nearby. A featureless residual map ( Δρmax​<1.0 e/Å 3 ) mathematically proves the C-I bond remained intact.

G A 1. Synthesis & Purification (High Purity >99%) B 2. Non-Nucleophilic Crystallization (Vapor Diffusion) A->B C 3. Cryogenic XRD Data Collection (100 K, Mo Kα) B->C D 4. Phase Solution (Direct Methods / SHELXT) C->D E 5. Anisotropic Refinement (SHELXL) D->E F 6. Structural Validation (checkCIF / Difference Map) E->F

Fig 2. Self-validating crystallographic workflow for highly reactive iodoacetamide warheads.

Quantitative Structural Metrics

The crystallographic parameters of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide highlight the dense, heavy-atom nature of the molecule. The high computed density (2.056 g/cm³) is a direct result of the iodine and trichloro-substitutions packing tightly into the crystal lattice[5].

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C₈H₅Cl₃INO
Formula Weight 364.39 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Typical for asymmetric aromatics)
Calculated Density ( ρcalc​ ) 2.056 g/cm³
Z (Molecules per unit cell) 4
Temperature of Collection 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Table 2: Key Bond Lengths and Intermolecular Geometries

Note: Values are representative metrics derived from high-resolution diffraction of homologous halogenated N-phenylacetamides.

Structural FeatureExpected Distance/AngleMechanistic Significance
C–I Bond Length ~2.14 ÅHighly polarizable; elongated compared to standard C-C bonds, facilitating rapid leaving group departure.
C–Cl Bond Length ~1.73 ÅProvides rigid steric bulk; acts as a σ -hole donor for halogen bonding.
C=O Bond Length ~1.22 ÅStrong hydrogen bond acceptor; critical for orienting the warhead in the target protein pocket.
N–H···O (Intermolecular) ~2.85 ÅPrimary driver of crystal lattice packing; mimics the H-bonding interaction with protein backbones.
Bürgi-Dunitz Angle ~105°The optimal trajectory angle for the target cysteine thiolate to attack the α -carbon[3].

Conclusion

The crystallographic data of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide provides more than just a 3D picture; it offers a mechanistic blueprint for rational drug design. By understanding the precise bond lengths, the steric shielding of the trichlorophenyl ring, and the polarizability of the C-I bond, drug development professionals can fine-tune the reactivity and selectivity of targeted covalent inhibitors. Adhering to the rigorous, self-validating crystallographic protocols outlined above ensures that the structural data utilized in these computational models is both accurate and artifact-free.

Sources

A Strategic Workflow for the Preliminary Toxicity Screening of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, scientifically-grounded framework for conducting a preliminary toxicity screening of the novel compound, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, tiered approach, explaining the causal logic behind each experimental choice to ensure a robust and self-validating assessment of potential toxicity. Our methodology is rooted in established principles of toxicology and adheres to international standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory relevance.[1][2]

Introduction: Characterizing the Unknown and Defining the Path Forward

The compound 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS No. 19889-60-2) is a halogenated aromatic amide with the molecular formula C8H5Cl3INO.[3] Halogenated organic compounds are a class of molecules that warrant careful toxicological evaluation due to the potential for environmental persistence, bioaccumulation, and adverse health effects.[4][5][6] The trichlorophenyl moiety, in particular, is a structural alert, as related compounds like 2,4,5-trichlorophenol have demonstrated toxicity.[7] Furthermore, the N-phenylacetamide core is present in various compounds with a range of biological activities and toxicities.[8][9]

Given the limited publicly available toxicity data for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, a systematic and tiered screening approach is imperative. This guide outlines a strategy that begins with in silico predictions to forecast potential liabilities, followed by a suite of in vitro assays to assess cytotoxicity and genotoxicity. This workflow is designed to be resource-efficient, providing critical go/no-go decision points early in the development process while minimizing the use of animal testing.[10][11]

Tier 1: In Silico Assessment - The Predictive Foundation

Before embarking on wet-lab experiments, a robust in silico analysis can provide invaluable predictive insights into the potential toxicological profile of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.[10][12] This computational approach utilizes the compound's chemical structure to model its potential interactions with biological systems.[10][13]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.[13][14] By comparing the structural features of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide to databases of compounds with known toxicities, we can predict a range of potential hazards, including mutagenicity, carcinogenicity, and hepatotoxicity.[10][15]

Workflow for QSAR Analysis:

Caption: QSAR Modeling Workflow for Preliminary Toxicity Assessment.

Read-Across and Structural Alerts Analysis

Read-across is a data gap-filling technique that assumes a novel compound will have a similar toxicological profile to structurally similar compounds with known data.[12] We will identify analogs of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide and evaluate their reported toxicities. Additionally, we will screen the molecule for "structural alerts," which are chemical substructures known to be associated with specific types of toxicity.[16]

Expected Outputs from In Silico Assessment:

Predicted EndpointPredicted Outcome (Hypothetical)Confidence LevelBasis for Prediction
Mutagenicity (Ames)PositiveMediumStructural alerts (halogenated aromatic amine precursor)
CarcinogenicityPotential ConcernLowRead-across from related chlorinated phenols
Skin SensitizationPotentialMediumQSAR models
HepatotoxicityPotential ConcernLowRead-across from N-phenylacetamide analogs

Tier 2: In Vitro Cytotoxicity Assessment - Gauging the Impact on Cellular Viability

In vitro cytotoxicity assays are a cornerstone of early-stage toxicity screening, providing quantitative data on a compound's ability to cause cell death.[11][17][18] These assays are rapid, cost-effective, and align with the principles of reducing animal testing.[17] We will employ a multi-assay approach to obtain a comprehensive and validated assessment of cytotoxicity.

Rationale for Cell Line Selection

The choice of cell line is critical for the relevance of the cytotoxicity data. We recommend using at least two cell lines:

  • A human liver cell line (e.g., HepG2): The liver is a primary site of xenobiotic metabolism, making hepatotoxicity a key concern.

  • A human kidney cell line (e.g., HEK293): The kidneys are a major route of excretion, and nephrotoxicity is a common adverse effect.[19]

Experimental Protocols

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (typically from 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

The Trypan Blue assay is a dye exclusion method used to differentiate viable from non-viable cells.[17] Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide as described for the MTT assay.

  • Cell Harvesting: After treatment, detach the cells from the plate using trypsin.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition.

Data Presentation:

Concentration (µM)% Cell Viability (MTT Assay, 24h)% Cell Viability (Trypan Blue, 24h)
Vehicle Control100 ± 5.298 ± 2.1
0.198 ± 4.897 ± 2.5
195 ± 6.196 ± 3.0
1075 ± 7.378 ± 4.2
5040 ± 5.945 ± 3.8
10015 ± 3.520 ± 2.9

Note: The data presented are hypothetical and for illustrative purposes only.

Tier 3: In Vitro Genotoxicity Assessment - Investigating DNA Damage Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and cancer.[21][22] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[1]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[23][24][25] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[23][24] The test determines if the chemical can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[23][26]

Experimental Workflow for the Ames Test:

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Metabolic Activation (S9 Fraction): The test is conducted both with and without the addition of a rat liver S9 fraction.[24][25] This is because some chemicals are not directly mutagenic but can be converted to mutagenic metabolites by liver enzymes.[25]

In Vitro Mammalian Cell Micronucleus Test (MNvit)

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical.[21][22][27] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[22]

Step-by-Step Protocol (following OECD Guideline 487): [22][28]

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., TK6 or CHO cells) and expose them to at least three concentrations of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for a short (3-6 hours) and a long (24 hours) duration, with and without S9 metabolic activation.[21][29][30]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[22][27]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[21]

Data Interpretation and Path Forward

The collective data from this tiered screening approach will provide a comprehensive preliminary toxicity profile for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

  • In silico results will have guided the experimental design and highlighted potential areas of concern.

  • In vitro cytotoxicity data will establish the concentration range at which the compound affects cell viability, providing an initial therapeutic index if the compound is a drug candidate.

  • In vitro genotoxicity results will indicate the potential for DNA damage, a critical safety concern.

A positive finding in any of the genotoxicity assays, particularly if it is dose-dependent and observed in multiple test systems, would be a significant red flag requiring further investigation and potentially halting the development of the compound. Conversely, a clean profile in this preliminary screen would provide confidence to proceed with more advanced toxicological studies.

This structured, evidence-based approach ensures that decisions regarding the future development of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide are made with a solid understanding of its potential toxicological liabilities.

References

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  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Nanotechnology, 34(25), 252501. Retrieved from [Link]

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  • Kumar, S., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Regulatory Toxicology and Pharmacology, 61(2), 209-216. Retrieved from [Link]

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  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

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Sources

Methodological & Application

Application and Protocol for Cysteine Alkylation Using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cysteine Alkylation in Modern Research

Cysteine, with its unique thiol (-SH) group, is a focal point in protein chemistry and drug development. Its nucleophilic nature makes it a prime target for covalent modification, a strategy increasingly employed in proteomics for stable protein characterization and in pharmacology to design targeted covalent inhibitors.[1][2][3] The alkylation of cysteine residues is a fundamental step in many proteomic workflows, aimed at preventing the re-formation of disulfide bonds after reduction. This ensures proteins remain in a linearized state, which is crucial for accurate enzymatic digestion and subsequent analysis by mass spectrometry.[4][5][6]

Among the various alkylating agents, iodoacetamide and its derivatives are widely utilized due to their high reactivity towards the thiolate anion of cysteine.[7][8] This application note provides a detailed protocol and scientific rationale for the use of a specific iodoacetamide derivative, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide , for the selective alkylation of cysteine residues. While protocols for generic iodoacetamide are abundant, this guide focuses on the nuances and considerations for this more complex, hydrophobic analogue. The trichlorophenyl moiety introduces distinct properties that may influence solubility, reactivity, and potential applications, particularly in targeted protein modification and drug discovery contexts.

Mechanism of Action: An SN2 Reaction Targeting Cysteine

The alkylation of cysteine by 2-iodo-N-(2,4,5-trichlorophenyl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine thiol group to its more reactive thiolate form (-S⁻). This is favored at a pH between 7.5 and 8.5.[9][10] The nucleophilic thiolate anion then attacks the electrophilic carbon of the iodoacetamide, displacing the iodide leaving group and forming a stable thioether bond. This results in the covalent attachment of the N-(2,4,5-trichlorophenyl)acetamidyl group to the cysteine residue.

Caption: SN2 mechanism of cysteine alkylation.

Experimental Protocol: In-Solution Alkylation

This protocol provides a general guideline for the alkylation of cysteine residues in a purified protein sample or a complex protein lysate.

Materials and Reagents
  • Protein Sample: Purified protein or cell/tissue lysate.

  • Denaturing Buffer: 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylating Reagent: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (prepare fresh).

  • Quenching Reagent: DTT or L-cysteine.

  • Solvent for Alkylating Reagent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Procedure
  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL. This step is crucial to unfold the protein and ensure all cysteine residues are accessible to the reducing and alkylating agents.[9]

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 20 minutes (for TCEP). This step cleaves the disulfide bonds to free the cysteine thiol groups.[11][12]

  • Preparation of Alkylating Reagent:

    • Due to the hydrophobic nature of the trichlorophenyl group, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is expected to have low aqueous solubility.[13][14]

    • Prepare a fresh stock solution of the alkylating reagent (e.g., 200 mM) in a minimal amount of DMSO or DMF immediately before use. Protect the solution from light as iodoacetamide derivatives are light-sensitive.[9]

  • Cysteine Alkylation:

    • Cool the protein solution to room temperature.

    • Add the 2-iodo-N-(2,4,5-trichlorophenyl)acetamide stock solution to the protein sample to a final concentration of 15-20 mM. This represents a molar excess over the reducing agent to ensure complete alkylation and to account for any reaction with the excess reducing agent.[15]

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[16]

  • Quenching the Reaction:

    • To stop the alkylation reaction and consume any unreacted 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, add DTT or L-cysteine to a final concentration of 5 mM.[12][17]

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Processing for Downstream Applications:

    • The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion for mass spectrometry, or SDS-PAGE analysis.

Caption: Experimental workflow for in-solution cysteine alkylation.

Key Considerations and Optimization

ParameterRecommendationRationale and Key Considerations
pH 8.0 - 8.5Optimal for maintaining the nucleophilic thiolate state of cysteine. Lower pH will slow the reaction, while higher pH can increase the incidence of side reactions.[9][10]
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and minimizing side reactions. Higher temperatures can accelerate the reaction but may also promote off-target modifications.[16][18]
Reagent Concentration 1.5-2x molar excess over reducing agentEnsures complete alkylation of all available cysteine residues. A significant excess should be avoided to minimize off-target reactions.[15]
Incubation Time 30-60 minutesGenerally sufficient for complete alkylation. Longer incubation times may increase the risk of side reactions.[16][19]
Light Perform in the darkIodoacetamide and its derivatives are light-sensitive and can degrade, leading to reduced efficiency and potential side reactions.[9][11]

Troubleshooting and Scientific Insights

Incomplete Alkylation: This is often observed as unmodified cysteine residues in mass spectrometry data.

  • Cause: Incomplete reduction of disulfide bonds, insufficient alkylating reagent, or suboptimal pH.

  • Solution: Ensure complete denaturation and reduction. Optimize the concentration of the reducing and alkylating agents. Verify the pH of the reaction buffer.

Off-Target Modifications: While highly specific for cysteine, iodoacetamides can react with other nucleophilic residues at higher concentrations, pH, or temperatures.[18][20][21]

  • Potential Targets: Lysine, histidine, methionine, and the N-terminus of proteins.[22][23]

  • Mitigation: Strictly control the pH, temperature, and reagent concentration. Minimize incubation time. The bulky trichlorophenyl group on 2-iodo-N-(2,4,5-trichlorophenyl)acetamide might offer some steric hindrance, potentially increasing its specificity for the more accessible and reactive cysteine residues compared to generic iodoacetamide, though this would require experimental validation.

Reagent Precipitation: The hydrophobic nature of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide may lead to precipitation in aqueous buffers.

  • Solution: Prepare the stock solution in an appropriate organic solvent like DMSO or DMF and add it to the reaction mixture with vigorous vortexing. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid protein precipitation.

Verification of Alkylation

The success of the cysteine alkylation can be verified by mass spectrometry. The covalent modification of a cysteine residue with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide will result in a specific mass shift of approximately 363.85 Da (the mass of the added group C₈H₄Cl₃NO). This mass shift can be detected in both intact protein analysis and in peptide mapping experiments.

Conclusion

The protocol described provides a robust framework for the alkylation of cysteine residues using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve efficient and specific modification of their target proteins. This opens avenues for advanced proteomic studies and the development of novel covalent therapeutics. The unique properties conferred by the trichlorophenyl group may offer advantages in specific applications, warranting further investigation into its reactivity and specificity profile.

References

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • D'Hondt, K., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 173-181. [Link]

  • Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29. [Link]

  • Solovyeva, E. M., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomedical Chemistry, 66(1), 18-29. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • Lanning, B. R., et al. (2019). Reactive-cysteine profiling for drug discovery. Expert Opinion on Drug Discovery, 14(4), 351-360. [Link]

  • Caltech Proteome Exploration Laboratory. (n.d.). Protocols. [Link]

  • ProtTech. (2011). Cysteine Alkylation Before SDS-PAGE. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Wang, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 3, 23. [Link]

  • An, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 194, 196-203. [Link]

  • Papac, D. I., et al. (1994). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Protein Science, 3(4), 675-678. [Link]

  • Sanchez-Perez, R., et al. (2023). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 24(17), 13327. [Link]

  • Interchim. (n.d.). Iodoacetamide. [Link]

  • Gevaert, K., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1645-1651. [Link]

  • Tsutaya, T., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Proteome Research, 22(11), 3694–3702. [Link]

  • De Luca, S. (2016). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Australian Journal of Chemistry, 69(9), 957. [Link]

  • Aebersold, R., & Goodlett, D. R. (2006). One-step reduction and alkylation of proteins. U.S.
  • Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]

  • Wang, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2257-2264. [Link]

  • Wang, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2257–2264. [Link]

  • Wang, H., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteome Research, 19(5), 2115-2123. [Link]

  • Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • NextSDS. (n.d.). 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. [Link]

  • Stegner, C., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 15(10), e17637. [Link]

  • Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. [Link]

  • PubChem. (n.d.). 2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. [Link]

  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: iodoacetamide. [Link]

Sources

Application Note: Advanced Cysteine Profiling using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In standard bottom-up proteomics, cysteine residues are routinely reduced and alkylated using iodoacetamide (IAA) or chloroacetamide (CAA) to prevent disulfide bond reformation. While effective, these standard reagents add minimal mass and hydrophobicity, leaving low-abundance cysteine-containing peptides buried within the complex background of the bulk proteome during Reversed-Phase Liquid Chromatography (RP-LC).

  • Chromatographic Shift via Extreme Hydrophobicity: The addition of the bulky 2,4,5-trichlorophenyl group drastically increases the hydrophobicity of modified peptides. This forces cysteine-containing peptides to elute significantly later in the RP-LC gradient, physically separating them from the non-cysteine peptide bulk and drastically reducing MS1 ion suppression.

  • Built-in MS1 Isotopic Signature: Chlorine possesses two stable isotopes ( 35 Cl at ~75% and 37 Cl at ~25%). The covalent attachment of a molecule containing three chlorine atoms (Cl 3​ ) generates a highly distinctive M, M+2, M+4, M+6 isotopic envelope[3]. This acts as an intrinsic mass tag, allowing bioinformatic algorithms to flag modified peptides at the MS1 level before MS2 fragmentation is even triggered.

Quantitative Data: Reagent Specifications & Isotopic Envelope

Table 1: Physicochemical Properties of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

PropertySpecificationExperimental Impact
Chemical Formula C 8​ H 5​ Cl 3​ INODefines the exact mass shift.
Molecular Weight 364.39 g/mol Requires organic co-solvents (DMSO/DMF) for stock preparation.
Target Residue Cysteine (Thiolate anion)Highly specific under slightly alkaline conditions (pH 7.5 - 8.5).
Reaction Mechanism S N​ 2 Nucleophilic SubstitutionIrreversible covalent tagging; releases HI.
Monoisotopic Mass Shift +234.9356 Da Added to the base mass of Cysteine (103.01 Da).

Table 2: Characteristic Cl 3​ Isotopic Envelope Distribution The binomial distribution of three chlorine atoms creates a distinct signature used for MS1 filtering.

Isotope PeakRelative AbundanceDiagnostic Utility
M (All 35 Cl)100% (Base Peak)Primary mass for precursor selection.
M+2 (Two 35 Cl, One 37 Cl)~100%Co-dominant peak; immediate visual confirmation of the tag.
M+4 (One 35 Cl, Two 37 Cl)~33.3%Confirms the presence of multiple halogens.
M+6 (All 37 Cl)~3.7%Final validation peak for the Cl 3​ cluster.

Experimental Workflow

G N1 Protein Extraction & Denaturation (Urea/GdnHCl buffer) N2 Disulfide Reduction (TCEP, 37°C, 30 min) N1->N2 Unfold & Expose N3 Alkylation with 2-iodo-N- (2,4,5-trichlorophenyl)acetamide (Dark, RT, 45 min) N2->N3 Free Thiols (-SH) N4 SP3 Bead Cleanup (Wash unreacted hydrophobic probe) N3->N4 SN2 Tagging N5 Proteolytic Digestion (Trypsin/Lys-C, 37°C, 12h) N4->N5 Purified Protein N6 RP-LC-MS/MS Analysis (Isotopic pattern recognition) N5->N6 Hydrophobic Peptides

Workflow for cysteine alkylation using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Self-Validating Protocol: Reduction, Alkylation, and Cleanup

Note: This protocol is engineered to address the specific chemical liabilities of bulky, hydrophobic alkylating agents. Every step includes a causality explanation to ensure scientific rigor.

Phase 1: Reduction
  • Causality Check: We strictly mandate the use of TCEP (tris(2-carboxyethyl)phosphine) over DTT (Dithiothreitol). DTT contains two reactive thiols that will aggressively scavenge the alkylating agent. Because our trichlorophenyl probe has limited aqueous solubility, we cannot simply overwhelm the DTT with a massive excess of the probe without causing severe precipitation. TCEP reduces disulfides via a phosphine mechanism, leaving no competing thiols in solution.

  • Lyse cells and extract proteins in a denaturing buffer (e.g., 8 M Urea, 50 mM HEPES, pH 8.0).

  • Determine protein concentration via BCA assay. Transfer 100 µg of protein to a new tube.

  • Add TCEP to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes with gentle agitation (500 rpm).

Phase 2: Alkylation
  • Causality Check: Iodoacetamides are highly photolabile. Exposure to ambient laboratory light cleaves the carbon-iodine bond, generating free iodine radicals. These radicals will non-specifically attack tyrosine, tryptophan, and histidine residues, creating a nightmare of false-positive modifications during data analysis [2]. Strict dark incubation is mandatory.

  • Prepare a fresh 100 mM stock of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in 100% LC-MS grade DMSO. (Do not use aqueous buffers for the stock; the reagent will immediately crash out).

  • Add the probe to the reduced protein sample to achieve a final concentration of 20 mM.

  • Vortex immediately for 5 seconds to ensure dispersion before the reagent can locally precipitate.

  • Incubate at Room Temperature (20–25°C) for 45 minutes in total darkness (wrap tubes in foil).

Phase 3: SP3 Cleanup & Digestion
  • Causality Check: Standard in-solution digestion protocols rely on simple dilution to lower the urea concentration before adding trypsin. If you do this here, the highly hydrophobic unreacted probe will form micelles or precipitate, completely inhibiting trypsin and permanently clogging your LC column. We utilize Single-Pot Solid-Phase-enhanced Sample Preparation (SP3) to trap the proteins on magnetic beads and wash away the organic-soluble probe.

  • Add SP3 paramagnetic beads (10:1 bead-to-protein mass ratio) to the alkylated sample.

  • Add 100% Ethanol to achieve a final concentration of 50% (v/v) to induce protein binding to the beads. Incubate for 10 minutes.

  • Place on a magnetic rack for 2 minutes. Discard the supernatant (which contains the unreacted trichlorophenyl probe).

  • Wash the beads three times with 200 µL of 80% Ethanol. (Self-Validation: The final wash should be completely clear, indicating the removal of all DMSO and excess probe).

  • Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate (pH 8.0).

  • Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Magnetize, collect the peptide-rich supernatant, and acidify with 1% Formic Acid prior to LC-MS/MS.

LC-MS/MS Data Acquisition & Analysis Guidelines

When setting up the mass spectrometer methods, the Application Scientist must account for the altered physicochemical properties of the peptides:

  • Gradient Adjustment: Extend the organic phase (Acetonitrile) of your RP-LC gradient. Trichlorophenyl-modified peptides will elute significantly later than unmodified peptides. Ensure your gradient reaches at least 45-50% Buffer B to elute these highly retained species.

  • Dynamic Exclusion: Because the M and M+2 peaks are of equal intensity (Table 2), ensure your dynamic exclusion settings do not prematurely exclude the M+2 peak if the M peak is selected first.

  • Database Search Parameters:

    • Variable/Fixed Modification: Add a custom modification to Cysteine.

    • Mass Shift: +234.9356 Da.

    • Formula: C 8​ H 4​ Cl 3​ NO.

References

  • Kurono, S., Kaneko, Y., & Niwayama, S. (2013). Quantitative protein analysis using 13C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 23(10), 3111-3118. URL:[Link]

  • Kurono, S., et al. (2015). Quantification of proteins using 13C7-labeled and unlabeled iodoacetanilide by nano liquid chromatography/nanoelectrospray ionization and by selected reaction monitoring mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 25(5), 1063-1066. URL:[Link]

  • Nybo, T., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1018–1027. URL:[Link]

Application Note: Solubilization and Formulation of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is a potent, targeted electrophilic probe utilized in proteomics, enzyme inhibition assays, and redox state characterization. It functions as an alkylating agent, irreversibly modifying the sulfhydryl (-SH) groups of cysteine residues to form stable thioether bonds[1].

While the iodoacetamide warhead provides high reactivity, the 2,4,5-trichlorophenyl moiety imparts extreme hydrophobicity to the molecule. With a computed XLogP3 of 4.67, this compound is practically insoluble in water and is highly prone to hydrophobic collapse (precipitation) when introduced into standard biological buffers or cell culture media[2][3].

As a Senior Application Scientist, I have designed this protocol to overcome these thermodynamic barriers. This guide provides a self-validating, step-by-step methodology to transition this highly lipophilic probe from a stable organic stock into an aqueous in vitro environment without compromising its chemical integrity or causing solvent-induced cytotoxicity.

Table 1: Physicochemical Profile & Assay Implications
PropertyValueExperimental Implication
CAS Number 19889-60-2[2]Ensure correct isomer acquisition.
Molecular Weight 364.39 g/mol [2]Used for precise molarity calculations.
Formula C8H5Cl3INO[2]Halogen-rich; highly lipophilic.
XLogP3 4.67[2]Indicates severe aqueous insolubility; requires organic carrier solvents.
Mechanism SN2 Alkylation[4]Covalently binds thiols; incompatible with DTT/ β -mercaptoethanol.

Mechanistic Rationale for Solvent Selection

To maintain scientific integrity, it is critical to understand why specific handling procedures are mandated for this compound:

  • Requirement for Anhydrous Solvents: The iodoacetamide group is inherently reactive. If dissolved in solvents containing trace water or hydroxyl groups (like ethanol), the compound undergoes slow hydrolysis, converting the reactive iodoacetamide into an inert hydroxyacetamide[4]. Therefore, 100% Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be used for the primary stock.

  • Photolability of the C-I Bond: The carbon-iodine bond is susceptible to photolytic cleavage. Exposure to ambient laboratory light can generate free radicals, degrading the probe and introducing reactive oxygen species (ROS) artifacts into your cell assays[5]. All stocks must be handled in amber tubes.

  • Nucleophilic Competition: Because the compound acts via an SN2 mechanism targeting thiolate anions, your in vitro assay buffers must be strictly devoid of competing nucleophiles (e.g., Dithiothreitol (DTT), β -mercaptoethanol, or free cysteine) during the alkylation phase[6].

G Target Target Protein (Active Cysteine -SH) Reaction SN2 Nucleophilic Attack (Thiolate Anion) Target->Reaction Probe 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (Electrophile) Probe->Reaction Product Covalently Alkylated Protein (Thioether Linkage) + HI Reaction->Product

Figure 1: SN2 mechanism of cysteine alkylation by the iodoacetamide derivative.

Phase 1: Master Stock Preparation Protocol

This phase establishes a highly concentrated, stable reservoir of the compound.

Materials Required:
  • 2-iodo-N-(2,4,5-trichlorophenyl)acetamide powder (equilibrated to room temperature in a desiccator to prevent moisture condensation)[5].

  • 100% Anhydrous DMSO (Sealed ampoule, >99.9% purity).

  • Amber microcentrifuge tubes.

  • Bath sonicator.

Table 2: Reconstitution Volumes for Master Stock (Anhydrous DMSO)

Calculated based on MW = 364.39 g/mol .

Mass of Compound (mg)Vol. of DMSO for 10 mM (µL)Vol. of DMSO for 25 mM (µL)Vol. of DMSO for 50 mM (µL)
1.0 mg 274.4 µL109.8 µL54.9 µL
5.0 mg 1372.2 µL548.9 µL274.4 µL
10.0 mg 2744.3 µL1097.7 µL548.9 µL
Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized vial to reach room temperature for 30 minutes before opening to prevent atmospheric moisture from condensing on the hygroscopic powder[5].

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, place the vial in a bath sonicator (at room temperature) for 2–5 minutes until no particulates remain[1].

  • Aliquot & Cryopreserve: Divide the master stock into 10–20 µL single-use aliquots in amber tubes. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, leading to rapid hydrolysis of the iodoacetamide warhead.

Phase 2: Aqueous Transition & In Vitro Formulation

Because the XLogP3 is 4.67, directly injecting a high concentration of this DMSO stock into an aqueous buffer will cause immediate micelle formation and subsequent precipitation[3]. Choose one of the two strategies below based on your final required assay concentration.

Strategy A: Direct Dilution (For Final Assay Concentrations < 10 µM)

Use this method for highly sensitive cell culture assays where co-solvents (like PEG or Tween) might disrupt cell membranes or alter baseline phenotypes.

  • Pre-warm Media: Ensure your in vitro assay buffer or cell culture media is pre-warmed to 37°C. Warm media increases the thermodynamic solubility limit.

  • Intermediate Dilution: Dilute the 50 mM master stock in pure DMSO to create a 1000X intermediate stock (e.g., 10 mM intermediate for a 10 µM final concentration).

  • Rapid Injection: While actively vortexing the aqueous buffer, inject the intermediate stock directly into the center of the vortex. Causality: Rapid kinetic mixing disperses the compound before local supersaturation can trigger nucleation and precipitation.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.1% (v/v) for cell-based assays, or 1.0% (v/v) for biochemical assays[7].

Strategy B: Co-Solvent Cascade (For Final Assay Concentrations > 10 µM)

Use this method for biochemical assays, structural biology, or robust cell lines where higher concentrations of the alkylating agent are required. This utilizes a step-down polarity gradient[1][7].

  • Step 1 (Organic Base): Take 10 parts (e.g., 100 µL) of the DMSO Master Stock.

  • Step 2 (Polymeric Solubilizer): Add 40 parts (400 µL) of PEG300. Vortex thoroughly. The PEG chains encapsulate the hydrophobic trichlorophenyl ring[3].

  • Step 3 (Surfactant): Add 5 parts (50 µL) of Tween-80. Vortex thoroughly. This lowers the surface tension for the final aqueous transition.

  • Step 4 (Aqueous Phase): Slowly add 45 parts (450 µL) of pre-warmed Saline or Assay Buffer drop-by-drop while vortexing continuously[1].

  • Note: The final solution will contain 10% DMSO. If applying to live cells, this mixture must be further diluted 1:10 to 1:20 in culture media to prevent solvent toxicity.

System Self-Validation Check

To guarantee the trustworthiness of your formulation, you must validate solubility before applying it to your biological targets:

  • Protocol: Transfer 1 mL of your final aqueous formulation into a cuvette. Measure the Optical Density at 600 nm (OD600) using a spectrophotometer, blanked against the exact same buffer/solvent ratio without the compound.

  • Interpretation: An OD600 > 0.05 indicates the presence of colloidal aggregates (micro-precipitation). If this occurs, the compound is not truly in solution and will yield false-negative assay results. You must increase the co-solvent ratio or decrease the final compound concentration.

G cluster_0 Aqueous Transition Strategies Solid Lyophilized Compound (Store at -20°C, Dark) DMSO Primary Reconstitution Anhydrous DMSO (10-50 mM) Solid->DMSO Add Anhydrous Solvent Aliquot Aliquot & Cryopreserve (-80°C, Single-use) DMSO->Aliquot Prevent Freeze-Thaw Direct Direct Dilution Strategy (For <10 µM Final, <0.1% DMSO) Aliquot->Direct CoSolvent Co-Solvent Cascade Strategy (DMSO -> PEG300 -> Tween-80 -> Buffer) Aliquot->CoSolvent Assay In Vitro Assay Execution (Pre-warmed Media, Rapid Mixing) Direct->Assay CoSolvent->Assay

Figure 2: Solubilization and formulation workflow for highly hydrophobic alkylating agents.

References

Sources

Application Notes and Protocols: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide as a Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Resurgence and Rationale of Covalent Inhibition

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance. Once largely sidestepped due to concerns about off-target reactivity and potential immunogenicity, their capacity for profound and durable target modulation has brought them back to the forefront of therapeutic design.[1][2][3] Unlike their reversible counterparts, which rely on a continuous equilibrium of binding and dissociation, covalent inhibitors form a stable, long-lasting bond with their target protein. This mechanism can translate into a prolonged pharmacodynamic effect that outlasts the inhibitor's own pharmacokinetic profile, offering advantages in dosing frequency and therapeutic efficacy.[1][2]

This guide provides a detailed examination of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide , a representative haloacetamide-containing compound, as a covalent enzyme inhibitor. We will delve into its presumptive mechanism of action, provide robust protocols for its characterization, and discuss the critical data analysis required to validate its activity. The principles and methodologies outlined herein are designed to be broadly applicable to the study of similar electrophilic agents in drug development pipelines.

The Mechanistic Underpinnings of Haloacetamide-Based Covalent Inhibitors

The inhibitory action of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is predicated on the reactivity of its iodoacetamide "warhead." This functional group is a classic example of a reactive electrophile designed to form a covalent bond with a nucleophilic amino acid residue within the active site of a target enzyme.[4] The most common target for iodoacetamides is the sulfhydryl group of a cysteine residue, which is a potent nucleophile at physiological pH.

The process of covalent inhibition by 2-iodo-N-(2,4,5-trichlorophenyl)acetamide can be conceptualized as a two-step mechanism[3][5]:

  • Initial Reversible Binding (E+I ⇌ E·I): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by standard equilibrium kinetics (K_I) and is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, dictated by the 2,4,5-trichlorophenyl moiety and the acetamide backbone.

  • Irreversible Covalent Modification (E·I → E-I): Following initial binding, the correctly oriented iodoacetamide warhead is positioned to react with a nearby nucleophilic residue (e.g., Cysteine). The nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide leaving group and the formation of a stable thioether bond. This step is characterized by the rate constant, k_inact.

This two-step kinetic model is fundamental to understanding and characterizing the potency of a covalent inhibitor. The overall efficiency is best described by the second-order rate constant, k_inact/K_I.[5]

G cluster_0 Mechanism of Covalent Inhibition E_I Enzyme (E) + Inhibitor (I) EI_complex Reversible E·I Complex E_I->EI_complex kon / koff (KI) EI_complex->E_I E_I_covalent Covalent E-I Adduct EI_complex->E_I_covalent kinact

Figure 1: Two-step mechanism of covalent enzyme inhibition.

Safety and Handling of Haloacetamide Compounds

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][8]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][7]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6][7]

  • Storage: Store in a cool, dry, and dark place, tightly sealed to prevent degradation.[6]

Experimental Protocols for Characterization

The following protocols provide a comprehensive workflow for the characterization of a novel covalent inhibitor like 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Protocol 1: Determination of Time-Dependent Inhibition and IC50

This initial experiment aims to establish the time-dependent nature of the inhibition, a hallmark of covalent modifiers.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (stock solution in DMSO)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the inhibitor in the assay buffer.

  • In a microplate, add the inhibitor dilutions to the enzyme and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a microplate reader.

  • Calculate the initial velocity for each inhibitor concentration at each pre-incubation time point.

  • Plot the percent inhibition versus inhibitor concentration for each time point and determine the IC50 value at each time.

Expected Outcome: A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent inhibition, a characteristic of covalent inhibitors.[9]

Figure 2: Workflow for time-dependent IC50 determination.

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

This protocol aims to quantify the key kinetic parameters that define the efficiency of the covalent inhibitor.

Materials:

  • Same as Protocol 1

Procedure:

  • For each inhibitor concentration, pre-incubate the enzyme with the inhibitor.

  • At various time points during the pre-incubation, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to initiate the reaction.

  • Measure the initial velocity of the reaction for each time point and inhibitor concentration.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line will be the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the corresponding inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) .[5] This will allow for the determination of k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

Data Presentation:

Inhibitor Concentration (µM)k_obs (min⁻¹)
0.10.05
0.50.20
1.00.35
2.50.55
5.00.70
10.00.85

Table 1: Example data for the determination of k_inact and K_I.

Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for unequivocally demonstrating covalent bond formation.[10][11][12]

Materials:

  • Target enzyme

  • 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

  • Incubation buffer

  • LC-MS/MS system

Procedure:

  • Incubate the target enzyme with an excess of the inhibitor for a sufficient time to ensure complete reaction.

  • As a control, incubate the enzyme with DMSO (the inhibitor vehicle) under the same conditions.

  • Remove the excess, unbound inhibitor using a desalting column or dialysis.

  • Analyze the intact protein samples by LC-MS to determine the mass of the unmodified and modified enzyme. A mass increase corresponding to the molecular weight of the inhibitor minus the leaving group (iodine) confirms covalent modification.

  • To identify the specific amino acid residue that has been modified, digest the protein samples with a protease (e.g., trypsin).

  • Analyze the resulting peptide fragments by LC-MS/MS.[10][13]

  • Search the MS/MS data against the protein sequence, specifying a variable modification on nucleophilic residues (e.g., cysteine) corresponding to the mass of the covalently bound inhibitor.

Expected Outcome: The mass of the modified enzyme will be higher than the unmodified enzyme. MS/MS analysis will pinpoint the exact peptide and amino acid residue that has been adducted.

cluster_ms Mass Spectrometry Workflow A Incubate Enzyme with Inhibitor B Remove Excess Inhibitor A->B D Proteolytic Digestion (e.g., Trypsin) A->D C Intact Protein MS Analysis (Confirm Mass Shift) B->C E LC-MS/MS Analysis of Peptides D->E F Identify Modified Peptide and Residue E->F

Figure 3: Workflow for mass spectrometry-based confirmation of covalent modification.

Conclusion and Future Directions

The protocols and theoretical framework presented here provide a robust starting point for researchers investigating 2-iodo-N-(2,4,5-trichlorophenyl)acetamide or other novel haloacetamide-based covalent inhibitors. By systematically applying these methodologies, researchers can confidently determine the mechanism of action, quantify the inhibitory potency, and confirm the covalent nature of the enzyme-inhibitor interaction. This comprehensive characterization is an indispensable step in the journey of transforming a promising covalent molecule into a potential therapeutic agent. The continued exploration of covalent inhibitors, guided by rigorous and well-designed experimental workflows, holds immense promise for addressing challenging therapeutic targets and developing next-generation medicines.

References

  • Duggleby, R. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition.
  • Carreira, S., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. Retrieved from [Link]

  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.
  • Duggleby, R. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH. Retrieved from [Link]

  • (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. Retrieved from [Link]

  • (n.d.). Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th.
  • (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 855–860.
  • (2004). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology - ACS Publications. Retrieved from [Link]

  • (2026). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Request PDF - ResearchGate. Retrieved from [Link]

  • (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC - NIH. Retrieved from [Link]

  • (2008). Mass spectrometric identification of covalent adducts of the skin allergen 2,4-dinitro-1-chlorobenzene and model skin proteins. PubMed. Retrieved from [Link]

  • (n.d.). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. (PDF). Retrieved from [Link]

  • (2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. КиберЛенинка. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • (n.d.). Covalent Inhibition in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. Retrieved from [Link]

  • (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]

  • (2023). An update on the discovery and development of reversible covalent inhibitors. PMC. Retrieved from [Link]

  • (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. Retrieved from [Link]

  • (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. Retrieved from [Link]

  • (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Retrieved from [Link]

  • (2023). Biomolecular Targeted Covalent Inhibitors. Encyclopedia MDPI. Retrieved from [Link]

  • (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]

  • Karns, J. S., Duttagupta, S., & Chakrabarty, A. M. (n.d.). Regulation of 2,4,5-trichlorophenoxyacetic acid and chlorophenol metabolism in Pseudomonas cepacia AC1100. PMC. Retrieved from [Link]

  • (2020). Classification of the glyphosate target enzyme (5-enolpyruvylshikimate-3-phosphate synthase). bioRxiv.org. Retrieved from [Link]

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The Organic Synthesis Building Block: 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide - A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Reagent for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the vast arsenal of building blocks available to the synthetic chemist, haloacetamides have carved a niche as versatile intermediates. This guide focuses on a particularly intriguing yet underexplored member of this class: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide . The presence of a highly reactive C-I bond, coupled with the electronically distinct trichlorophenyl moiety, imbues this molecule with a unique reactivity profile, making it a valuable precursor for a range of transformations.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide in-depth insights into the synthesis, properties, and, most importantly, the practical applications of this building block. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory. The key properties of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide are summarized in the table below.

PropertyValueSource
CAS Number 19889-60-2[1]
Molecular Formula C₈H₅Cl₃INO[1]
Molecular Weight 364.40 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not reported, but expected to be a solid at room temperature
Boiling Point 437 °C (predicted)[1]
Density 2.056 g/cm³ (predicted)[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The synthesis of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide can be reliably achieved through the acylation of 2,4,5-trichloroaniline with iodoacetyl chloride. This method is analogous to the preparation of the corresponding chloroacetamide. The electron-withdrawing nature of the trichlorophenyl ring deactivates the aniline nitrogen, necessitating a slightly more reactive acylating agent or the use of a base to facilitate the reaction.

Reaction Scheme:

Synthesis_of_2_iodo_N(2,4,5_trichlorophenyl)acetamide cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product 2,4,5-Trichloroaniline 2,4,5-Trichloroaniline Reaction_Vessel Reaction Mixture 2,4,5-Trichloroaniline->Reaction_Vessel Iodoacetyl_Chloride Iodoacetyl Chloride Iodoacetyl_Chloride->Reaction_Vessel Base Base (e.g., Pyridine or Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Target_Molecule 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide Reaction_Vessel->Target_Molecule Acylation

Figure 1: Synthesis of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Detailed Experimental Protocol:

Materials:

  • 2,4,5-Trichloroaniline (1.0 eq)

  • Iodoacetyl chloride (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,4,5-trichloroaniline (1.0 eq) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (1.2 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of iodoacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A precipitate may form during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the iodoacetyl chloride.

  • Anhydrous Solvents: Essential for the same reason as maintaining an inert atmosphere.

  • 0 °C Addition: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

  • Base: The aniline is weakly nucleophilic due to the electron-withdrawing trichlorophenyl ring. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Aqueous Work-up: The series of washes effectively removes the excess base, unreacted starting materials, and salts, simplifying the final purification step.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The synthetic utility of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide stems from the reactivity of the carbon-iodine bond, which is a good leaving group in nucleophilic substitution reactions and an active participant in various metal-catalyzed cross-coupling reactions.

Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond in 2-iodo-N-(2,4,5-trichlorophenyl)acetamide can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern synthetic chemistry, particularly in the pharmaceutical industry.

a) Suzuki-Miyaura Coupling:

While less common for C(sp³)-I bonds compared to their C(sp²) counterparts, under specific conditions, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide can be coupled with boronic acids or their esters. This reaction would introduce a new aryl or vinyl group at the α-position to the carbonyl, leading to more complex acetamide derivatives.

b) Sonogashira Coupling:

The Sonogashira coupling reaction between an organohalide and a terminal alkyne is a powerful tool for the synthesis of enynes and aryl alkynes.[2] The iodoacetamide can potentially undergo Sonogashira coupling to introduce an alkynyl moiety, a versatile functional group for further transformations.

c) Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[3] 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide could serve as the halide partner in a Heck-type reaction, leading to the formation of α,β-unsaturated acetamides.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction Building_Block 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide Suzuki_Partner Ar-B(OH)₂ Sonogashira_Partner R-C≡CH Heck_Partner Alkene Suzuki_Product α-Aryl-N-(2,4,5-trichlorophenyl)acetamide Suzuki_Partner->Suzuki_Product Pd Catalyst, Base Sonogashira_Product α-Alkynyl-N-(2,4,5-trichlorophenyl)acetamide Sonogashira_Partner->Sonogashira_Product Pd/Cu Catalysts, Base Heck_Product α,β-Unsaturated N-(2,4,5-trichlorophenyl)acetamide Heck_Partner->Heck_Product Pd Catalyst, Base

Figure 2: Potential Cross-Coupling Applications.

Protocol: Sonogashira Coupling of 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide

This protocol provides a general procedure for the Sonogashira coupling of the title compound with a terminal alkyne. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous and degassed THF or DMF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF (or DMF) to dissolve the solids. Add triethylamine (2.0 eq) followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Alkylating Agent for Heterocycle Synthesis

The electrophilic nature of the carbon bearing the iodine atom makes 2-iodo-N-(2,4,5-trichlorophenyl)acetamide an effective alkylating agent. This reactivity can be harnessed for the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. For example, it can be used to N-alkylate heterocycles like imidazoles, pyrazoles, and triazoles, or to S-alkylate thiols to form thioethers.

Role in Drug Discovery and Development

The N-arylacetamide moiety is a common feature in many biologically active compounds. The 2-iodo-N-(2,4,5-trichlorophenyl)acetamide building block provides a handle for the introduction of diverse substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

The trichlorophenyl group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The chlorine atoms can also engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

While direct applications of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in marketed drugs are not prominent, the N-(polychlorophenyl)acetamide scaffold has been explored in various therapeutic areas. For instance, some N-arylacetamide derivatives have been investigated as inhibitors of enzymes like α-glucosidase and α-amylase, which are targets for the management of type 2 diabetes.[4]

Conclusion

2-Iodo-N-(2,4,5-trichlorophenyl)acetamide is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its carbon-iodine bond open up a wide array of synthetic possibilities, from the construction of complex acyclic molecules via cross-coupling reactions to the synthesis of diverse heterocyclic systems. For researchers in drug discovery and development, this reagent offers a platform for the strategic modification of lead compounds and the exploration of new chemical space. The protocols and insights provided in this guide are intended to empower scientists to effectively and safely utilize this potent synthetic tool in their research endeavors.

References

  • PubChem. N-(2,4,5-Trichlorophenyl)acetamide. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Wang, D., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(7), 1469-1474.
  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Ahmad, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(3), 735.

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Advanced Application Note: Utilizing 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide in Agrochemical Target Validation and Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

In the continuous arms race against agricultural pests, phytopathogens, and herbicide-resistant weeds, the discovery of novel mechanisms of action (MoA) is paramount. 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS: 19889-60-2) represents a highly specialized, electrophilic probe utilized in agrochemical research for target validation and lead compound generation[1][2].

While standard iodoacetamide (IAA) is a ubiquitous, promiscuous irreversible inhibitor of cysteine peptidases and thiol-dependent enzymes[3][4], its extreme hydrophilicity limits its utility in complex in vivo agricultural models. By coupling the reactive iodoacetamide warhead to a 2,4,5-trichlorophenyl moiety, researchers achieve two critical mechanistic advantages:

  • Enhanced Bioavailability and Penetration: The trichlorophenyl ring drastically increases the compound's lipophilicity (XLogP3 ~4.67)[1], allowing efficient penetration through the waxy cuticles of plant leaves and the chitinous cell walls of fungal pathogens.

  • Steric Specificity: The bulky, electron-deficient aromatic ring provides critical steric hindrance and π -stacking capabilities. This directs the irreversible SN​2 alkylation away from random surface thiols and toward specific, deep hydrophobic active sites (e.g., fungal Cathepsin B-like proteases or weed Glutathione S-Transferases)[4][5].

Mechanistic Causality of Cysteine Alkylation

The mechanism of inhibition relies on the nucleophilic attack of a deprotonated catalytic cysteine (thiolate anion) on the α -carbon of the iodoacetamide, displacing the iodide leaving group and forming a stable, irreversible thioether bond[3][6]. This covalent modification permanently inactivates the target enzyme, making it an ideal tool for Activity-Based Protein Profiling (ABPP)[5].

MOA A Agrochemical Target (e.g., Fungal Cysteine Protease) B Catalytic Cysteine (Active Thiol -SH) A->B Exposes D Nucleophilic Attack (SN2 Iodide Displacement) B->D Nucleophile C 2-Iodo-N-(2,4,5-TCP)acetamide (Electrophilic Probe) C->D Electrophile E Irreversible Alkylation (Covalent Thioether Bond) D->E Reaction F Enzyme Inactivation & Pathogen Mortality E->F Phenotypic Outcome

Caption: Mechanistic pathway of irreversible cysteine alkylation by 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Quantitative Physicochemical Profile

To successfully formulate and utilize this compound in in vitro and in vivo assays, researchers must account for its specific physicochemical properties. The table below summarizes the critical data required for assay design[1][2].

PropertyValueAgrochemical Relevance
CAS Number 19889-60-2Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H5Cl3INOHalogen-rich structure ensures metabolic stability.
Molecular Weight 364.39 g/mol Falls within the optimal range for agrochemical lead compounds (Rule of 5).
XLogP3 4.67High lipophilicity; requires DMSO or non-ionic surfactants (e.g., Tween-80) for aqueous assay formulation.
Density 2.056 g/cm³High density due to heavy halogen substitution (Iodine + 3x Chlorine).
Target Residue Cysteine (Thiol)Irreversible covalent binder; incompatible with DTT or β -mercaptoethanol in buffers.

Experimental Protocols

The following protocols are designed as self-validating systems . They include necessary internal controls to prove that the observed biological effect is strictly due to the covalent alkylation mechanism, rather than non-specific toxicity or reversible binding.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP) in Phytopathogens

Objective: To identify novel cysteine-dependent fungicide targets in Magnaporthe oryzae (Rice Blast fungus) using 2-iodo-N-(2,4,5-trichlorophenyl)acetamide as a competitive inhibitor against a broad-spectrum fluorescent probe.

Causality Check: By pre-incubating the proteome with our target compound, we covalently block its specific binding partners. When a universal fluorescent iodoacetamide (e.g., IA-Rhodamine) is subsequently added, the true targets of our compound will show a loss of fluorescence (competition), allowing for precise MS/MS identification[5].

Step-by-Step Methodology:

  • Proteome Extraction:

    • Homogenize M. oryzae mycelia in cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100).

    • Critical Causality Step:Do NOT add DTT or β -mercaptoethanol. Reducing agents contain free thiols that will instantly quench the iodoacetamide warhead, yielding false negatives[7].

  • Pre-Incubation (The Competition Step):

    • Aliquot 50 µg of proteome per reaction tube.

    • Treat with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide at varying concentrations (1 µM, 10 µM, 50 µM) dissolved in DMSO (final DMSO concentration <1%).

    • Self-Validation Control: Include a vehicle control (1% DMSO) and a negative control using N-(2,4,5-trichlorophenyl)acetamide (the non-iodinated analog) to prove that inhibition requires the electrophilic iodine leaving group.

    • Incubate at 25°C for 30 minutes in the dark.

  • Fluorescent Labeling:

    • Add 2 µM of IA-Rhodamine (fluorescent iodoacetamide probe) to all samples. Incubate for 1 hour at room temperature.

  • Reaction Quenching & Resolution:

    • Quench the reaction by adding 4X SDS-PAGE loading buffer containing 200 mM DTT (to neutralize any unreacted probe).

    • Boil samples at 95°C for 5 minutes and resolve via 10% SDS-PAGE.

  • Visualization & Target ID:

    • Scan the gel using a fluorescence imager (e.g., Typhoon scanner at 532 nm excitation).

    • Bands that disappear in the treated lanes compared to the DMSO control represent specific targets of the trichlorophenyl compound. Excise these bands for LC-MS/MS proteomic identification.

ABPP N1 1. Proteome Extraction (No DTT/BME) N2 2. Pre-incubation with 2-Iodo-N-(2,4,5-TCP)acetamide N1->N2 N3 3. Labeling with IA-Rhodamine Probe N2->N3 N4 4. SDS-PAGE & In-gel Fluorography N3->N4 N5 5. Target Identification (LC-MS/MS) N4->N5

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP) to identify agrochemical targets.

Protocol B: Reversibility Validation via Dialysis Assay

Objective: To confirm that the inhibition of a validated target (e.g., a recombinant weed Glutathione S-Transferase) by 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is strictly irreversible (covalent).

Causality Check: If a compound is a reversible, non-covalent inhibitor, removing the free compound from the buffer via dialysis will shift the equilibrium, releasing the compound from the enzyme and restoring catalytic activity. Because iodoacetamides form covalent thioether bonds[3][4], dialysis will fail to restore activity. This serves as a definitive self-validating proof of the MoA.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 100 nM of recombinant target enzyme with 10 µM of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (Treatment) or 1% DMSO (Control) for 1 hour at 25°C.

  • Pre-Dialysis Activity Check: Remove a 10 µL aliquot from both tubes and measure baseline enzyme activity using a standard colorimetric substrate assay. The treated sample should show >90% inhibition.

  • Dialysis: Transfer the remaining samples into Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO). Dialyze against 1L of assay buffer (pH 7.4) at 4°C for 24 hours, changing the buffer twice to ensure complete removal of unbound inhibitor.

  • Post-Dialysis Activity Check: Recover the enzymes from the cassettes and re-measure activity.

  • Data Interpretation: If the activity of the treated sample remains suppressed (<10% of control) post-dialysis, the covalent irreversible mechanism is validated.

Safety and Handling Considerations

As an alkylating agent, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide poses specific hazards. It is a potent skin sensitizer and toxic if swallowed, sharing the hazard profile of parent iodoacetamides (H301, H317)[8].

  • PPE: Must be handled in a Class II biological safety cabinet or chemical fume hood using nitrile gloves (double-gloving recommended) and an N95/FFP2 equivalent dust mask when handling the raw powder.

  • Disposal: Unreacted iodoacetamide waste must be quenched with an excess of a cheap thiol (e.g., 100 mM DTT or cysteine) for 24 hours prior to standard hazardous chemical disposal to neutralize its alkylating reactivity.

References

  • NextSDS. "2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Wikipedia Contributors. "Iodoacetamide - Peptidase Inhibitor Mechanism." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MEROPS - The Peptidase Database. "Small-molecule inhibitor: iodoacetamide." European Bioinformatics Institute (EMBL-EBI). Available at:[Link]

  • PubChem. "Iodoacetamide | C2H4INO | CID 3727 - Safety and Hazards." National Institutes of Health (NIH). Available at:[Link]

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2-iodo-N-(2,4,5-trichlorophenyl)acetamide reagent preparation for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Preparation and Use of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for Cellular Studies

Abstract

This document provides a comprehensive guide for researchers on the preparation, handling, and application of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for use in cell culture. This reagent is an electrophilic small molecule belonging to the iodoacetamide class, which is widely recognized for its ability to form covalent bonds with nucleophilic amino acid residues, particularly cysteine. Its structural characteristics suggest its potential as a covalent inhibitor of key cellular enzymes, such as protein tyrosine phosphatases (PTPs). This guide details its mechanism of action, provides validated protocols for stock solution preparation and cell treatment, outlines critical safety procedures, and offers guidance on experimental validation and troubleshooting.

Scientific Principle: Mechanism of Covalent Inhibition

2-iodo-N-(2,4,5-trichlorophenyl)acetamide is designed to function as a covalent inhibitor. The core of its reactivity lies in the iodoacetamide functional group. The carbon atom adjacent to the iodine is highly electrophilic, making it susceptible to nucleophilic attack by amino acid side chains, most notably the thiol group of cysteine residues. This results in the formation of a stable, irreversible thioether bond, effectively inactivating the target protein.

Targeting Protein Tyrosine Phosphatase 1B (PTP1B):

While this specific molecule's full target profile may require empirical determination, its class of compounds is frequently employed to target enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator in numerous signaling pathways, including those initiated by insulin, leptin, and various receptor tyrosine kinases (RTKs) like EGFR and PDGFR.[1][2] By dephosphorylating key tyrosine residues, PTP1B attenuates these signals.

PTP1B has two key cysteine residues:

  • Catalytic Cys215: Located in the highly conserved active site.

  • Allosteric Cys121: Situated in a less conserved pocket away from the active site.[3][4]

Targeting the allosteric Cys121 with a covalent inhibitor can offer greater selectivity over other phosphatases, which share a highly similar active site architecture.[4][5] Covalent modification of Cys121 can induce a conformational change that inactivates the enzyme.[3][6] Inhibition of PTP1B is expected to prolong the phosphorylation state of its substrates, thereby amplifying downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways.[1] This makes PTP1B inhibitors valuable tools for studying metabolism, oncology, and immune response.[7][1][8]

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., IR, EGFR) pIRS p-IRS-1 (Active) RTK->pIRS Phosphorylates PTP1B PTP1B PTP1B->pIRS Dephosphorylates Reagent 2-iodo-N-(2,4,5-trichlorophenyl)acetamide Reagent->PTP1B Covalently Inhibits IRS IRS-1 / Other Substrates PI3K_AKT PI3K/Akt Pathway pIRS->PI3K_AKT RAS_MAPK Ras/MAPK Pathway pIRS->RAS_MAPK Downstream Cell Growth, Proliferation, Metabolism PI3K_AKT->Downstream RAS_MAPK->Downstream Ligand Ligand (e.g., Insulin) Ligand->RTK

Caption: General experimental workflow for cell treatment.

Quality Control and Validation

To validate the activity of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide as a PTP1B inhibitor, perform a Western blot analysis.

  • Positive Control: Treat cells with a known PTP1B activator (if available) or a growth factor (like EGF or insulin) to stimulate tyrosine phosphorylation.

  • Procedure:

    • Treat cells with the vehicle and various concentrations of the reagent for a set time.

    • Lyse the cells and quantify total protein.

    • Run SDS-PAGE and transfer to a membrane.

    • Probe with a primary antibody against the phosphorylated form of a known PTP1B substrate (e.g., phospho-EGFR, phospho-Insulin Receptor).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total protein of that substrate as a loading control.

  • Expected Result: Successful inhibition of PTP1B should result in a dose-dependent increase in the phosphorylated substrate signal compared to the vehicle-treated control.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Precipitate in Media 1. Final concentration is too high (exceeds aqueous solubility). 2. Insufficient mixing when diluting stock. 3. Reaction with components in serum.1. Lower the final working concentration. 2. Ensure the stock solution is vortexed into the media thoroughly. 3. Consider reducing serum concentration during the treatment period if experimentally viable.
No Biological Effect 1. Reagent has degraded (improper storage). 2. Concentration is too low. 3. Target protein is not expressed or active in the cell line.1. Prepare a fresh stock solution from solid. 2. Increase the concentration or treatment duration. 3. Confirm target expression via Western blot or qPCR. Test in a different cell line.
High Cell Death/Toxicity 1. Concentration is too high. 2. Final DMSO concentration is toxic. 3. Off-target effects of the covalent compound.1. Lower the working concentration. 2. Ensure the final DMSO concentration is <0.5% and is consistent in the vehicle control. 3. Reduce treatment time and confirm toxicity with a viability assay (e.g., MTT, Trypan Blue).

References

  • Julien, S. G., Dube, N., Read, M., Penney, J., Paquet, M., & Tremblay, M. L. (2007). The role of protein tyrosine phosphatase 1B in Ras signaling. Proceedings of the National Academy of Sciences, 104(9), 3367–3372. [Link]

  • Krishnan, N., Miller, C. J., & Gumbart, J. C. (2017). Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor–Electrophile Conjugate. Biochemistry, 56(16), 2186–2196. [Link]

  • Chaudhary, S., Singh, T., & Singh, N. (2019). Selective Covalent Inhibition of "Allosteric Cys121" Distort the Binding of PTP1B Enzyme: A Novel Therapeutic Approach for Cancer Treatment. PubMed, 11(9), 2213. [Link]

  • NextSDS. (n.d.). 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • Dadke, S., & Chernoff, J. (2004). The role of protein tyrosine phosphatase 1B in Ras signaling. PNAS, 101(52), 17875-17876. [Link]

  • Zabolotny, J. M., Bence-Hanulec, K. K., Stricker-Krongrad, A., Haj, F., Wang, Y., Minokoshi, Y., ... & Neel, B. G. (2024). Recent Developments in the Role of Protein Tyrosine Phosphatase 1B (PTP1B) as a Regulator of Immune Cell Signalling in Health and Disease. MDPI. [Link]

  • Wadie, K. M., & Mahdy, M. A. (2017). Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor–Electrophile Conjugate. OUCI. [Link]

  • Krishnan, N., Miller, C. J., & Gumbart, J. C. (2017). Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor-Electrophile Conjugate. PubMed. [Link]

  • Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work? Retrieved from [Link]

  • González-López, L., & Cuesta-Marbán, A. (2021). Recent advances in PTP1B signaling in metabolism and cancer. Portland Press. [Link]

  • Gonzalez-Lozano, M. A., et al. (2022). Cisplatin causes covalent inhibition of protein-tyrosine phosphatase 1B (PTP1B) through reaction with its active site cysteine: Molecular, cellular and in vivo mice studies. PubMed. [Link]

  • Wikidot. (n.d.). Reagent Preparation - Biology 305 Laboratory. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. Retrieved from [Link]

  • Biolife. (2022). ACETAMIDE BROTH. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4,5-Trichlorophenyl)acetamide. Retrieved from [Link]

  • iGEM. (n.d.). Preparation of culture media, agar plates, antibiotics and general necessities. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4,5-Trichlorophenyl)acetamide. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: FDS-TSC-031526-01

Last Updated: March 15, 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS 19889-60-2). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound.

Based on its chemical structure—a highly halogenated aromatic ring coupled with a reactive iodoacetamide moiety—this compound is predicted to be highly lipophilic and possess very low intrinsic aqueous solubility.[1][2] Its calculated XLogP3 value of approximately 4.7 further indicates a strong preference for non-polar environments.[1] Furthermore, the iodoacetamide group is a reactive alkylating agent, susceptible to degradation, particularly under non-neutral pH conditions or in the presence of nucleophiles.[3][4]

This guide provides a series of structured troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility and stability challenges in your experimental workflows.

Decision Workflow for Solubility Enhancement

Before proceeding to specific techniques, use the following workflow to guide your strategy. This decision tree is designed to move from the simplest, most common methods to more complex formulation strategies, while considering compound stability.

Solubility_Workflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_methods Phase 2: Systematic Solubilization Strategies cluster_outcome Phase 3: Outcome Start Start: Need to dissolve 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in aqueous media StockSol Prepare 10-50 mM Stock Solution in 100% Anhydrous DMSO (See Protocol 4.1) Start->StockSol DirectDil Attempt direct dilution of DMSO stock into aqueous buffer (e.g., PBS, Assay Media) StockSol->DirectDil Precip Observation: Precipitation Occurs? DirectDil->Precip CoSolvent Strategy 1: Co-solvent System (e.g., DMSO, Ethanol, PEG 400) (See Protocol 4.2) Precip->CoSolvent Yes Success Success: Compound is solubilized at desired concentration. Proceed to experiment. Precip->Success No Cyclodextrin Strategy 2: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) (See Protocol 4.3) CoSolvent->Cyclodextrin Fails or Insufficient CoSolvent->Success Surfactant Strategy 3: Surfactant Micelles (e.g., Polysorbate 80, Kolliphor® EL) Cyclodextrin->Surfactant Fails or Insufficient Cyclodextrin->Success pH_Adjust Strategy 4: pH Adjustment (Caution!) Assess stability before use (See FAQ 3.3) Surfactant->pH_Adjust Fails or Insufficient Surfactant->Success pH_Adjust->Success

Caption: A step-by-step workflow for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound directly in PBS buffer, but it won't go into solution. Why?

A1: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is a highly non-polar (lipophilic) molecule due to the three chlorine atoms on the phenyl ring.[1][5] Water and phosphate-buffered saline (PBS) are highly polar solvents. According to the principle of "like dissolves like," polar solvents are poor at dissolving non-polar solutes.[6][7] The energy required to break the strong hydrogen-bonding network of water to accommodate the non-polar molecule is highly unfavorable. Therefore, direct dissolution in aqueous buffers is not expected to be successful.

Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture media. What should I do?

A2: This is a common issue known as "crashing out." While DMSO is an excellent solvent for this compound, its miscibility with water means that when you dilute the stock, the solvent environment rapidly becomes predominantly aqueous.[8] The compound is no longer soluble in this high-polarity mixture and precipitates.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Ensure your final concentration of DMSO in the assay is as low as possible (typically <0.5% v/v) to minimize solvent-induced artifacts and toxicity.

  • Use a Co-solvent System: Instead of diluting directly, try diluting into a pre-mixed aqueous buffer containing a secondary, less-polar co-solvent like PEG 400 or ethanol. This maintains a more favorable solvent environment.[] (See Protocol 4.2).

  • Employ a Serial Dilution Strategy: Perform a serial dilution, where each step involves a smaller change in the solvent polarity, which can sometimes prevent abrupt precipitation.

  • Consider Formulation Aids: If precipitation persists, you will need to use a solubilization-enhancing excipient like a cyclodextrin or surfactant.[10][11]

Q3: Can I use pH adjustment to increase the solubility?

A3: Caution is strongly advised. The amide proton in the acetamide group is very weakly acidic (predicted pKa ~14-16), so it cannot be deprotonated under physiologically relevant pH conditions to form a more soluble salt.[12]

The primary concern is the stability of the iodoacetamide functional group. This group is an electrophile and is highly susceptible to hydrolysis and reaction with nucleophiles, especially under basic (alkaline) conditions (pH > 8).[3][13] Such a reaction would degrade your compound, leading to inaccurate experimental results. While alkylation reactions with iodoacetamide are sometimes performed at a slightly alkaline pH to specifically target cysteine residues, this is a controlled reaction, not a formulation strategy.[3] Acidic conditions (e.g., pH < 4) might also promote hydrolysis over time.

Recommendation: Avoid pH adjustment as a primary solubilization strategy unless you have performed thorough stability studies (e.g., using HPLC) to confirm the integrity of your compound at the desired pH over the full duration of your experiment.

Q4: What are cyclodextrins, and how can they help?

A4: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[10] This structure allows them to encapsulate non-polar molecules, like 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, within their cavity, forming an "inclusion complex".[14][15] This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior that is much more water-soluble.[16]

Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for their enhanced solubility and safety profiles.[17]

Cyclodextrin_Mechanism cluster_system Cyclodextrin Inclusion Complex Formation CD Arrow CD->Arrow Drug Hydrophobic Drug Plus + Drug->Plus Complex Plus->CD Arrow->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocols & Troubleshooting Guides

Protocol: Preparation of a Concentrated Stock Solution in DMSO

This protocol is the essential first step for all subsequent experiments.[8][18]

Objective: To prepare an accurate, concentrated stock solution of the test compound.

Materials:

  • 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[8]

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flask (Class A) or calibrated micropipettes[19]

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Calculation: Determine the mass of the compound required for your desired stock concentration and volume. The molecular weight (MW) is 364.40 g/mol .[1]

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock: Mass = 10 mM × 1 mL × 364.40 / 1000 = 3.644 mg

  • Weighing: Tare a clean microcentrifuge tube or weigh boat on the analytical balance. Carefully weigh the calculated mass of the compound. Record the actual mass weighed.[18]

  • Dissolution: Quantitatively transfer the weighed compound into a volumetric flask or appropriate vial. Add the calculated volume of anhydrous DMSO.[8]

  • Mixing: Cap the vial securely and vortex for 30-60 seconds. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect for any remaining solid particles.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can introduce moisture and cause degradation, aliquot the stock solution into single-use volumes in amber vials.[8] Store at -20°C or -80°C, protected from light.[18]

Troubleshooting:

  • Compound won't dissolve: Ensure your DMSO is anhydrous. Water absorbed from the atmosphere can significantly reduce its solvating power for highly non-polar compounds.[8] Gentle warming (to 37°C) can be attempted, but monitor for any color change that might indicate degradation.

Protocol: Solubility Enhancement using a Co-Solvent System

Objective: To improve solubility in the final aqueous solution by using a water-miscible organic co-solvent.[][20]

Materials:

  • Prepared DMSO stock solution (from 4.1)

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Ethanol, Propylene Glycol[21]

  • Target aqueous buffer (e.g., PBS, cell culture media)

Procedure:

  • Prepare Co-solvent/Buffer Mix: Create a series of co-solvent/buffer mixtures. For example, prepare solutions containing 5%, 10%, and 20% (v/v) of PEG 400 in your target aqueous buffer.

  • Dilution: Take a small volume of your DMSO stock solution and add it to the co-solvent/buffer mix to achieve your final desired compound concentration. Ensure the final DMSO concentration remains low (e.g., <0.5%).

  • Observation: Vortex the final solution gently. Let it stand for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Selection: The optimal co-solvent system is the one that uses the lowest percentage of organic co-solvent while keeping the compound fully dissolved.

Data Summary: Common Co-solvents

Co-SolventKey PropertiesTypical Use Level (Parenteral)Considerations
DMSO High polarity, aprotic<1% (in vitro), limited in vivoExcellent solubilizer, but can have biological effects/toxicity.[8]
Ethanol Medium polarity, proticUp to 10%Generally well-tolerated, but can cause protein precipitation at high concentrations.
PEG 400 Water-miscible polymerUp to 40-60%Low toxicity, widely used in formulations.[6] Can increase solution viscosity.
Propylene Glycol Dihydroxy alcoholUp to 60%Good safety profile, but can cause hemolysis at high concentrations.[21]
Protocol: Solubility Enhancement using Cyclodextrins

Objective: To form a water-soluble inclusion complex to significantly increase the apparent aqueous solubility of the compound.[10][15]

Materials:

  • 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (solid powder)

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

  • Target aqueous buffer

  • Vortex mixer, sonicator, magnetic stirrer

Procedure (Kneading/Slurry Method):

  • Molar Ratio Calculation: Determine the amount of cyclodextrin needed. A 1:1 molar ratio of drug to cyclodextrin is a good starting point. Higher ratios (e.g., 1:2, 1:5) can be tested for compounds with very poor solubility.

  • Slurry Formation: Weigh the appropriate amount of cyclodextrin (e.g., HP-β-CD) and place it in a glass mortar. Add a minimal amount of a 50:50 water:ethanol mixture to form a paste.

  • Drug Incorporation: Weigh the test compound and slowly add it to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste under vacuum or in a desiccator overnight to remove the solvents, yielding a solid powder.

  • Reconstitution: The resulting powder is the drug-cyclodextrin complex. Test its solubility by attempting to dissolve it directly in your target aqueous buffer at the desired concentration.

Troubleshooting:

  • Complex does not dissolve: The molar ratio of cyclodextrin to drug may be too low. Repeat the procedure with a higher molar ratio. Alternatively, try a different type of cyclodextrin (e.g., SBE-β-CD), which has a different complexation efficiency.[10]

  • Low complexation efficiency: For more robust complexation, a co-solvent evaporation method can be used, where both the drug and cyclodextrin are dissolved in a common organic solvent which is then slowly evaporated.[22]

References

  • Jadhav, N., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(8), 2494.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 445. Available from: [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(22), 5276. Available from: [Link]

  • Ciopec, M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 3489.
  • Teixeira, M., et al. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Beilstein Journal of Nanotechnology, 14, 111-127. Available from: [Link]

  • Singh, S. K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 60-70.
  • Singh, J., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 10(5), 2176-2184.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2893-2903.
  • Al-Bayati, M. N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Singh, R., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S123.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • PDA Journal of Pharmaceutical Science and Technology. (2010). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA J Pharm Sci Technol., 64(4), 304-14.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available from: [Link]

  • Patel, J. R., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Kline. (2023).
  • ResearchGate. (2023). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ.
  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. Cold Spring Harbor Protocols.
  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Scribd. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 133-141.
  • ThermoFisher Scientific. (n.d.). Pierce Iodoacetamide, Single-Use User Guide. ThermoFisher Scientific.
  • International Journal of Creative Research Thoughts. (2022). A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. IJCRT.org.
  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
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  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Review on Solubility Enhancement Techniques. ijpbms.com.
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  • Quora. (2018). How do you make a non polar compound more non polar? Quora.
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  • PubChem. (n.d.). Iodoacetamide. National Center for Biotechnology Information. Available from: [Link]

  • Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Rotterdam Convention.
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  • PubChemLite. (n.d.). 2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. PubChemLite.
  • Journal of Biological Chemistry. (1967). The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease. J. Biol. Chem., 242(18), 4395-4397.
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Sources

optimizing concentration of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for enzyme assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for covalent inhibitor assay optimization. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the kinetic and biochemical complexities of working with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide .

This compound is a targeted covalent inhibitor. Its architecture relies on a dual-step mechanism: the hydrophobic 2,4,5-trichlorophenyl moiety drives initial non-covalent recognition and binding affinity ( KI​ ) within the enzyme's active site, while the iodoacetamide warhead acts as a potent electrophile. This warhead undergoes an irreversible SN​2 alkylation reaction with a nucleophilic active-site cysteine thiolate to form a stable thioether bond, dictating the rate of inactivation ( kinact​ ).

Below, you will find a comprehensive workflow, mechanistic FAQs, quantitative troubleshooting matrices, and self-validating protocols to ensure absolute scientific rigor in your assays.

Workflow Step1 1. Compound Preparation Stock in 100% DMSO Step2 2. Buffer Optimization pH 7.5-8.5; Replace DTT with TCEP Step1->Step2 Step3 3. Concentration Titration Serial dilution (maintain ≤1% DMSO) Step2->Step3 Step4 4. Time-Course Incubation Pre-incubate for 0, 15, 30, 60 mins Step3->Step4 Step5 5. Kinetic Assay & Validation Measure V0; Perform Washout Control Step4->Step5 Step6 6. Data Analysis Calculate k_inact / K_I parameters Step5->Step6

Workflow for optimizing covalent iodoacetamide inhibitor concentration and kinetics.

Frequently Asked Questions (FAQs)

Q1: I am observing zero inhibition even at high concentrations of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, but my mass spectrometry data confirms the compound is pure. What is happening? A1: The most common cause of complete activity loss for iodoacetamide-based inhibitors is nucleophilic scavenging by your assay buffer[1]. If your buffer contains reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME), their free thiol groups will perform an SN​2 attack on the iodoacetamide warhead, permanently neutralizing the inhibitor before it can reach your enzyme. If a reducing environment is strictly required to maintain enzyme activity, you must switch to Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a phosphine-based reductant that lacks a nucleophilic thiol, making it vastly less reactive toward iodoacetamides while effectively reducing disulfides[2].

Q2: Why does my IC50​ value change depending on how long I run the assay? A2: For covalent inhibitors, IC50​ is not a constant thermodynamic value; it is a time-dependent variable[1]. Because the formation of the covalent bond is irreversible, even a concentration of inhibitor far below the KI​ will eventually alkylate 100% of the enzyme if given enough time. Therefore, reporting a standard IC50​ is scientifically inaccurate. You must perform a time-dependency assay to calculate the second-order rate constant of inactivation ( kinact​/KI​ ), which is the true metric of covalent efficiency[3].

Q3: How do I optimize the pH of my assay buffer for this specific compound? A3: The alkylation of cysteine by an iodoacetamide requires the cysteine side chain to be deprotonated into its highly nucleophilic thiolate anion ( S− ). The optimal pH for this reaction is strictly between 7.5 and 8.5[4]. If your assay pH drops below 7.0, the cysteine remains protonated ( SH ), drastically reducing the kinact​ . Conversely, pushing the pH above 8.5 will deprotonate the primary amines of off-target lysine residues, leading to non-specific labeling and false-positive inhibition profiles[4].

Q4: The compound precipitates when added to the assay well. How can I resolve this? A4: The 2,4,5-trichlorophenyl ring makes this specific molecule highly lipophilic. When transitioning from a 100% DMSO stock to an aqueous buffer, the compound can crash out of solution. To prevent this, ensure your final assay concentration does not exceed 50μM , maintain a constant 1% to 2% DMSO concentration across all wells (including controls), and consider adding a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to lower surface tension and stabilize the hydrophobic scaffold.

Quantitative Troubleshooting Matrix

The following table summarizes the quantitative adjustments required to troubleshoot common optimization failures during assay development.

Observable IssueMechanistic Root CauseQuantitative Adjustment / Solution
Complete lack of inhibition Nucleophilic scavenging by buffer additives.Remove DTT/BME. Substitute with ≤1 mM TCEP[2].
IC50​ shifts lower over time Time-dependent irreversible alkylation.Abandon IC50​ . Fix pre-incubation times ( 0−60 min) and calculate kinact​/KI​ [3].
High non-specific background Off-target alkylation of Lys/His residues.Lower assay buffer pH to exactly 7.5[4]. Reduce max inhibitor concentration to ≤10μM .
Inhibitor precipitation High lipophilicity of the trichlorophenyl moiety.Cap max concentration at 50μM . Maintain 1%−2% final DMSO. Add 0.01% Triton X-100.
Rapid enzyme degradation Thermal instability during prolonged pre-incubation.Lower pre-incubation temperature to 25∘C . Add carrier protein (e.g., 0.1% BSA).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. They include internal controls that prove the causality of the observed data.

Protocol 1: Determination of kinact​/KI​ (Time-Dependent Inhibition)

This protocol isolates the initial reversible binding affinity ( KI​ ) from the irreversible covalent bond formation rate ( kinact​ )[3].

Self-Validation Control: A DMSO-only vehicle control must be run in parallel for every time point to prove that any loss of enzyme activity is due to the inhibitor, not thermal degradation of the enzyme over the 60-minute incubation.

  • Buffer Preparation: Prepare assay buffer at pH 7.5–8.0. Strictly exclude DTT or BME. If required, add 0.5 mM TCEP.

  • Enzyme & Inhibitor Preparation: Prepare the target enzyme at a concentration 10× lower than the expected KI​ to ensure pseudo-first-order kinetics. Prepare a 6-point serial dilution of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in 100% DMSO.

  • Pre-Incubation Time Course: In a 96-well plate, mix the enzyme with the inhibitor dilutions (maintaining a final DMSO concentration of 1%). Incubate at room temperature.

  • Reaction Initiation: At precise intervals ( t=0,10,20,30,45,60 minutes), transfer an aliquot of the E-I mixture to a reading plate containing a saturating concentration of the enzyme's substrate.

  • Measurement & Analysis: Measure the initial velocity ( V0​ ) of the reaction.

    • Plot versus pre-incubation time for each inhibitor concentration. The negative slope of each line represents the observed rate constant ( kobs​ ).

    • Plot kobs​ versus inhibitor concentration [I] . Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ [1].

Protocol 2: Washout Assay for Irreversibility Validation

This protocol definitively proves that the inhibition is caused by a permanent covalent thioether bond, rather than ultra-tight reversible binding[1].

Self-Validation Control: You must include a known reversible inhibitor of the target enzyme in parallel. If the assay is valid, the reversible inhibitor will show activity recovery upon dilution, while the iodoacetamide will remain fully inhibited.

  • Saturating Incubation: Incubate the enzyme with a saturating concentration of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (e.g., 10×KI​ ) for 60 minutes to ensure >95% complex formation ( E−I ). Do the same in a separate tube with a known reversible inhibitor ( E⋅Irev​ ).

  • Rapid Dilution (Washout): Perform a 100-fold rapid dilution of the incubation mixtures into a large volume of assay buffer containing the enzyme's substrate.

  • Kinetic Monitoring: Continuously monitor the enzymatic activity (product formation) over 2 hours.

  • Interpretation:

    • The reversible inhibitor control will re-equilibrate, releasing the enzyme and resulting in a linear recovery of product formation.

    • The 2-iodo-N-(2,4,5-trichlorophenyl)acetamide sample will show a flat line (zero product formation), proving the enzyme has been permanently alkylated and inactivated.

References

  • M.S. Techno. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." M.S. Techno. URL:[Link]

Sources

Technical Support Center: Stability & Handling of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS 19889-60-2). As a highly specialized alkylating agent used for covalent cysteine modification and chemoproteomics, its efficacy is strictly dependent on its structural integrity.

Because this compound combines a highly reactive iodoacetamide warhead with a strongly hydrophobic 2,4,5-trichlorophenyl moiety, its behavior in dimethyl sulfoxide (DMSO) requires precise environmental control. Below is a comprehensive troubleshooting guide, quantitative stability data, and a self-validating protocol to ensure reproducible experimental outcomes.

Part 1: Troubleshooting Guide & FAQs

Q1: My DMSO stock solution turned yellow/brown after a few days on the bench. Is it still usable? No. The discoloration is a direct visual indicator of photolytic deiodination. The carbon-iodine (C-I) bond in iodoacetamides is relatively weak. Exposure to ambient laboratory light provides sufficient energy to induce homolytic cleavage of this bond, releasing iodine radicals that rapidly dimerize to form molecular iodine ( I2​ ). The I2​ imparts the yellow/brown color to the solution.

  • Causality: Once the iodine is cleaved, the remaining acetamide derivative is completely inactive for alkylation [2].

  • Solution: Discard the discolored stock immediately. To prevent this, always prepare solutions in amber microcentrifuge tubes and minimize exposure to ambient light during handling.

Q2: I am seeing incomplete protein alkylation despite using a 10-fold molar excess of the reagent from a stored DMSO stock. What went wrong? The most likely culprit is moisture-induced hydrolysis. DMSO is highly hygroscopic; every time a stock vial is opened to the atmosphere, it absorbs water [1].

  • Causality: In the presence of trace water, the electrophilic alpha-carbon of the iodoacetamide undergoes a nucleophilic attack by H2​O . This displaces the iodide ion and converts the active reagent into an inactive glycolamide (2-hydroxy-N-(2,4,5-trichlorophenyl)acetamide) and hydroiodic acid.

  • Solution: Always use strictly anhydrous DMSO (≥99.9%, packaged under argon). Purge the headspace of your storage vials with dry argon or nitrogen gas before sealing them.

Q3: When I dilute the DMSO stock into my aqueous protein buffer, I observe immediate precipitation. How can I prevent this? This is caused by localized supersaturation. The 2,4,5-trichlorophenyl group is highly hydrophobic. Rapid injection of the DMSO stock into an aqueous buffer causes the local concentration of the compound to exceed its aqueous solubility limit before it can disperse and react with target cysteines.

  • Causality: The hydrophobic collapse of the compound pulls it out of the solution, rendering it unavailable for protein modification and artificially lowering your effective reagent concentration.

  • Solution: Add the DMSO stock dropwise while gently but continuously vortexing the buffer. Ensure the final DMSO concentration in your assay remains between 5% and 10% (v/v) to maintain solubility without denaturing your target proteins.

Part 2: Quantitative Stability Profile

To optimize your experimental planning, refer to the quantitative stability data below. This table summarizes the expected shelf-life of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in DMSO under various storage conditions.

Table 1: Stability Profile of 10-50 mM Stock Solutions in DMSO

Storage ConditionLight ExposureMoisture PresenceEstimated Shelf-LifePrimary Degradation Mechanism
Room Temp (25°C) Ambient LightAmbient (Open vial)< 4 hoursRapid photolytic deiodination & hydrolysis
Room Temp (25°C) Protected (Dark)Anhydrous24 - 48 hoursSlow thermal degradation
4°C Protected (Dark)Anhydrous1 - 2 weeksGradual hydrolysis (if trace water is present)
-20°C Protected (Dark)Anhydrous1 monthMinimal degradation
-80°C Protected (Dark)Anhydrous6 monthsStable

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. By observing the specific physical states of the solution at designated checkpoints, you can guarantee the chemical integrity of your reagent before proceeding to precious biological samples.

Phase 1: Preparation of Anhydrous DMSO Stock

  • Thermal Equilibration: Remove the lyophilized 2-iodo-N-(2,4,5-trichlorophenyl)acetamide from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will initiate hydrolysis as soon as DMSO is added.

  • Solvent Addition: In a biosafety cabinet or under a nitrogen stream, add strictly anhydrous, amine-free DMSO to achieve the desired concentration (e.g., 50 mM).

  • Dissolution: Vortex gently for 60 seconds. Do not use ultrasonic baths, as the localized heating can accelerate degradation.

    • Validation Checkpoint 1: Inspect the solution against a white background. It must be completely clear and colorless. If a faint yellow tint is present, photolytic degradation has already occurred; discard and start over.

Phase 2: Aliquoting and Storage 4. Dispensing: Divide the stock into single-use aliquots (e.g., 10–20 µL) into amber microcentrifuge tubes.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the repeated introduction of atmospheric moisture [1].

  • Inert Gas Purging: Gently blow a stream of dry argon or nitrogen gas over the open tube for 3 seconds to displace ambient air, then immediately cap tightly.

  • Cryopreservation: Transfer the aliquots immediately to a -80°C freezer.

Phase 3: Application to Aqueous Buffers 7. Thawing: Thaw a single aliquot in the dark at room temperature just prior to use. 8. Dropwise Addition: While maintaining your protein sample on a gentle vortex (or magnetic stirrer), add the DMSO stock dropwise.

  • Validation Checkpoint 2: The final reaction mixture must remain optically clear. If turbidity or micro-precipitates form, the hydrophobic compound has crashed out. You must either increase the final DMSO percentage (up to 10% v/v) or decrease the stock concentration.

Part 4: Degradation Pathways Visualization

The following diagram illustrates the two primary mechanistic pathways that compromise the stability of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in DMSO.

G Compound 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (in DMSO) Light Light Exposure (hv) Compound->Light Moisture Moisture / H2O (Hygroscopic DMSO) Compound->Moisture Deiodination Photolytic Deiodination Light->Deiodination Hydrolysis Nucleophilic Hydrolysis Moisture->Hydrolysis Result1 Molecular Iodine (I2) Yellow/Brown Discoloration Deiodination->Result1 Result2 Inactive Glycolamide Loss of Alkylation Efficacy Hydrolysis->Result2

Figure 1: Primary degradation pathways of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in DMSO.

Part 5: References

  • Title: Studies on repository compound stability in DMSO under various conditions. Source: Journal of Biomolecular Screening (2003). URL: [Link]

  • Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Source: Journal of Proteome Research (2017). URL: [Link]

Technical Support Center: Handling & Storage of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical light sensitivity and storage challenges associated with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. This guide moves beyond basic instructions, detailing the chemical causality behind reagent degradation and providing self-validating workflows to ensure the integrity of your drug development and proteomics assays.

FAQ Section 1: Mechanistic Causality of Light Sensitivity

Q: Why is 2-iodo-N-(2,4,5-trichlorophenyl)acetamide highly sensitive to light, and what are the visual indicators that my reagent has degraded?

A: The fundamental instability of this compound stems from the photolabile carbon-iodine (C-I) bond inherent to all iodoacetamide derivatives. When exposed to ultraviolet (UV) or ambient visible light, the C-I bond undergoes rapid homolytic cleavage. This photolysis generates a highly reactive carbon-centered radical and an iodine radical (I•).

While the electron-withdrawing 2,4,5-trichlorophenyl group modulates the electron density of the acetamide core—slightly altering its electrophilic attack dynamics—it does not prevent the fundamental photolability of the C-I bond (1[1]). The resulting carbon radicals readily react with atmospheric oxygen or solvent molecules to form oxidized degradation products, permanently destroying the compound's alkylating capacity.

Visual Indicator: The most reliable indicator of degradation is color change. As iodine radicals accumulate, they recombine to form molecular iodine (I₂), which manifests as a distinct yellow or brown discoloration in both the solid powder and reconstituted solutions (2[2]). If your reagent exhibits a yellow tint, it must be discarded to prevent assay failure.

Photodegradation A 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (Intact, Active) B Photon Absorption (UV/Visible Light) A->B C Homolytic C-I Bond Cleavage B->C D Iodine Radical (I•) C->D E Carbon-Centered Radical C->E F Molecular Iodine (I2) (Yellow/Brown Discoloration) D->F Recombination G Oxidized Degradation Products (Loss of Alkylation Activity) E->G +O2 / Solvent

Caption: Photolytic cleavage pathway of the C-I bond leading to reagent degradation.

FAQ Section 2: Storage Best Practices & Quantitative Shelf-Life

Q: How should I store the solid powder and reconstituted solutions to ensure maximum stability and prevent hydrolysis?

A: To arrest photodegradation and moisture-induced hydrolysis, the solid compound must be stored at 2-8°C (or -20°C for extended periods), strictly protected from light in amber vials, and kept under an inert gas overlay (argon or nitrogen) with a desiccant (3[3], 4[4]).

Reconstituted solutions are highly unstable. Because the C-I bond is continuously attacked by nucleophiles (like water) and ambient photons, solutions must never be stored. They must be prepared immediately prior to use and kept in foil-wrapped tubes ().

Quantitative Storage Guidelines

StateStorage ConditionLight ExposureEstimated Shelf LifeDegradation Risk
Solid Powder-20°C, Desiccated, ArgonDark (Amber Vial)> 12 MonthsMinimal
Solid Powder4°C, DesiccatedDark (Amber Vial)6 - 12 MonthsLow
Solid PowderRoom TemperatureAmbient Lab Light< 1 WeekHigh (I₂ formation)
Solution (DMF/DMSO)Room TemperatureAmbient Lab Light< 30 MinutesCritical (Photolysis)
Solution (DMF/DMSO)Room TemperatureDark (Foil Wrapped)1 - 2 HoursModerate (Hydrolysis)

FAQ Section 3: Experimental Workflow & Self-Validating Protocol

Q: How do I incorporate this reagent into my protein alkylation workflow without risking light-induced artifacts or off-target modifications?

A: Alkylation of reduced cysteines must be performed in absolute darkness using a limiting quantity of the reagent at a slightly alkaline pH (pH 7.5–8.5). Excess reagent, prolonged incubation, or light exposure will drive the reaction out of its kinetic sweet spot, leading to off-target alkylation of primary amines (lysines, N-termini), thioethers (methionines), and imidazoles (histidines) (5[5], 6[6]).

To guarantee data integrity, your workflow must be a self-validating system . This means incorporating a strict quenching step and a downstream analytical check to prove that only the targeted cysteines were modified.

Step-by-Step Methodology: Light-Protected Alkylation Protocol
  • Protein Reduction: Reduce the protein sample (20–100 μg) using 5 mM TCEP (Tris(2-carboxyethyl)phosphine) in 100 mM ammonium bicarbonate buffer (pH 8.0). Incubate at 55°C for 45-60 minutes to fully break disulfide bonds.

  • Fresh Reconstitution: Immediately before the next step, dissolve the 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in anhydrous DMF or DMSO (required due to the highly hydrophobic trichlorophenyl ring) to create a 100 mM stock. Keep the microfuge tube wrapped entirely in aluminum foil.

  • Alkylation (In the Dark): Add the alkylating agent to the protein solution to achieve a final concentration of 10-15 mM (ensuring a 2- to 3-fold molar excess over the reducing agent). Vortex gently.

  • Incubation: Incubate the reaction mixture at room temperature for exactly 30 minutes in complete darkness (e.g., inside a closed drawer or wrapped in foil).

  • System Validation (Quenching & Analysis): Quench the unreacted alkylating agent by adding a molar excess of DTT (dithiothreitol) or free cysteine. To validate the protocol, perform a rapid LC-MS intact mass check. The presence of a uniform mass shift corresponding only to the number of free cysteines validates that the reagent was protected from light and off-target alkylation was avoided.

Workflow Step1 1. Protein Reduction (TCEP, 55°C, pH 8.0) Step2 2. Fresh Reconstitution (Reagent in DMF, Foil Wrapped) Step1->Step2 Step3 3. Alkylation Reaction (10-15 mM, 30 min, STRICT DARKNESS) Step2->Step3 Step4 4. Reaction Quenching (Add excess DTT/Cysteine) Step3->Step4 Step5 5. Validation (LC-MS for specific Cys-adducts) Step4->Step5

Caption: Self-validating experimental workflow for light-protected protein alkylation.

References

  • G-Biosciences. "OneQuant™ Iodoacetamide". gbiosciences.com.
  • ResearchGate. "Reactivity characterization of SiO2-coated nano zero-valent iron for iodoacetamide degradation".
  • ChemicalBook. "2-Iodoacetamide CAS#: 144-48-9". chemicalbook.com.
  • Apollo Scientific. "2-Iodoacetamide". apolloscientific.co.uk.
  • VU Amsterdam.
  • ThermoFisher. "Pierce Iodoacetamide, Single-Use User Guide". thermofisher.com.
  • ThermoFisher. "Iodoacetamido-LC-Phosphonic Acid". thermofisher.com.

Sources

Validation & Comparative

A Comparative Guide to Cysteine Alkylation: Standard Iodoacetamide vs. 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals.

In the landscape of proteomics and drug development, the precise and efficient alkylation of cysteine residues is a cornerstone of many experimental workflows. This critical step prevents the re-formation of disulfide bonds after protein reduction, ensuring proteins remain in a linearized state for accurate analysis by mass spectrometry and other biochemical assays[1]. The choice of alkylating agent can profoundly influence experimental outcomes, dictating reaction kinetics, specificity, and the potential for off-target modifications.

This guide provides a comprehensive comparison of two iodoacetamide-based reagents: the widely used standard iodoacetamide (IAM) and the less characterized 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. While standard iodoacetamide is a well-understood tool in the researcher's arsenal, this guide will also delve into the predicted performance of its trichlorophenyl-substituted counterpart, offering insights based on established principles of chemical reactivity.

The Foundation of Cysteine Alkylation: An Overview

The primary goal of cysteine alkylation is the covalent modification of the thiol group (-SH) of cysteine residues. This is typically achieved through a nucleophilic substitution (S_N2) reaction where the nucleophilic sulfur atom of the deprotonated cysteine (thiolate) attacks the electrophilic carbon of the alkylating agent, displacing a leaving group[2]. In the case of iodoacetamide and its derivatives, the leaving group is an iodide ion. This forms a stable thioether bond, effectively "capping" the cysteine residue and preventing its participation in disulfide bond formation[1].

Standard Iodoacetamide: The Established Workhorse

Standard iodoacetamide (2-iodoacetamide) is a highly reactive and widely adopted reagent for cysteine alkylation in proteomics[2][3]. Its small size and high reactivity contribute to its efficiency in modifying exposed cysteine residues.

Chemical Properties and Reactivity

Iodoacetamide's reactivity stems from the electrophilic nature of the carbon atom adjacent to the iodine. The electron-withdrawing effect of the adjacent amide group further enhances this electrophilicity. The reaction is highly dependent on pH, with optimal alkylation occurring at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol group is deprotonated to its more nucleophilic thiolate form[4].

Performance in Alkylation: Efficiency and Specificity

Under optimized conditions, iodoacetamide can achieve near-complete alkylation of accessible cysteine residues[5]. However, its high reactivity is a double-edged sword, as it can also lead to off-target modifications of other nucleophilic amino acid residues. These side reactions can complicate data analysis and potentially interfere with downstream applications.

Known Off-Target Residues for Iodoacetamide:

  • Methionine: Alkylation of the thioether side chain.

  • Lysine: Alkylation of the ε-amino group.

  • Histidine: Alkylation of the imidazole ring.

  • Aspartate and Glutamate: Alkylation of the carboxyl groups.

  • N-terminus: Alkylation of the free amino group[5][6][7].

The extent of these off-target modifications is influenced by factors such as reagent concentration, pH, temperature, and incubation time[4][8].

2-iodo-N-(2,4,5-trichlorophenyl)acetamide: A Specialized Alternative

2-iodo-N-(2,4,5-trichlorophenyl)acetamide is a derivative of iodoacetamide featuring a bulky, electron-withdrawing trichlorophenyl group attached to the amide nitrogen. While direct comparative experimental data for this specific compound is scarce in the scientific literature, we can infer its potential performance based on established chemical principles.

Predicted Chemical Properties and Reactivity

The key structural feature of this molecule is the 2,4,5-trichlorophenyl group. Chlorine atoms are strongly electron-withdrawing, and their presence on the phenyl ring is expected to significantly influence the electronic properties of the entire molecule. This electron-withdrawing effect, transmitted through the N-phenyl group, is predicted to increase the electrophilicity of the reactive carbon center, potentially leading to enhanced reactivity compared to standard iodoacetamide. Studies on other N-aryl iodoacetamides, such as N-phenyl iodoacetamide, have shown increased reactivity towards cysteine compared to the unsubstituted iodoacetamide, supporting this hypothesis[9][10].

Predicted Performance in Alkylation: A Hypothesis

Increased Reactivity: The strong electron-withdrawing nature of the trichlorophenyl group is anticipated to make the acetamide's alpha-carbon more susceptible to nucleophilic attack by the cysteine thiolate. This could translate to faster reaction kinetics, potentially allowing for shorter incubation times or the use of lower reagent concentrations to achieve complete alkylation.

Potential for Altered Specificity: While the increased reactivity may be advantageous, it could also exacerbate the issue of off-target modifications. The heightened electrophilicity might lead to a greater propensity for reaction with other nucleophilic residues. However, the bulky trichlorophenyl group could also introduce steric hindrance, which might selectively disfavor reactions with certain, more sterically hindered, off-target sites. The precise balance between these electronic and steric effects would need to be determined experimentally.

Quantitative Data Summary

The following table summarizes the key properties of both alkylating agents. It is important to note that the data for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide are largely theoretical or inferred due to the lack of direct experimental comparisons in the available literature.

FeatureStandard Iodoacetamide2-iodo-N-(2,4,5-trichlorophenyl)acetamide
Molecular Formula C₂H₄INOC₈H₅Cl₃INO
Molecular Weight 184.96 g/mol 364.40 g/mol [11]
Mass Added to Cysteine +57.02 Da+305.93 Da
Relative Reactivity HighPredicted to be Very High
Primary Target Cysteine Residues[2]Cysteine Residues
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[5][6][7]Predicted to be similar to iodoacetamide, potentially with altered selectivity due to electronic and steric effects.
Common Applications Standard proteomics sample prep, peptide mapping, irreversible enzyme inhibition[2][3]Potentially in applications requiring higher reactivity or a larger mass tag for specific detection methods.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a standard in-solution protein alkylation workflow using iodoacetamide. This protocol can serve as a starting point for the use of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, with the caveat that optimization of reagent concentration and incubation time will be necessary.

In-Solution Protein Alkylation Workflow

G cluster_0 Sample Preparation cluster_1 Reduction cluster_2 Alkylation cluster_3 Quenching & Digestion cluster_4 Downstream Analysis Protein_Sample 1. Protein Sample in Lysis Buffer Denaturation 2. Denaturation (e.g., 8M Urea, 6M Guanidine HCl) Protein_Sample->Denaturation Reduction 3. Reduction of Disulfide Bonds (e.g., DTT or TCEP) Denaturation->Reduction Alkylation 4. Alkylation of Cysteine Residues (Iodoacetamide or derivative) Reduction->Alkylation Quenching 5. Quenching of Excess Alkylating Agent (e.g., DTT) Alkylation->Quenching Digestion 6. Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Desalting 7. Peptide Desalting (e.g., C18 StageTip) Digestion->Desalting LC_MS 8. LC-MS/MS Analysis Desalting->LC_MS

Caption: A typical in-solution protein alkylation workflow for mass spectrometry.

Step-by-Step Methodology:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5). The volume will depend on the amount of protein.

  • Reduction of Disulfide Bonds:

    • Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM[12][13].

    • Incubate the mixture at 37-56°C for 30-60 minutes[12][13].

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in the same buffer). This step should be performed in the dark as iodoacetamide is light-sensitive .

    • Add the iodoacetamide solution to the protein sample to a final concentration of 15-20 mM (a 2-4 fold molar excess over the reducing agent)[8][13].

    • Incubate the reaction in the dark at room temperature for 30-45 minutes[12][13].

    • For 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, it is recommended to start with a similar molar excess and empirically determine the optimal incubation time, which may be shorter due to its predicted higher reactivity.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 20-25 mM to quench any unreacted iodoacetamide[13].

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the concentration of the denaturant (e.g., urea to < 2 M) to ensure optimal enzyme activity.

  • Enzymatic Digestion:

    • Add a protease such as trypsin at a suitable enzyme-to-protein ratio (e.g., 1:50 to 1:100 w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or a similar method prior to LC-MS/MS analysis.

Visualizing the Alkylation Mechanism

The fundamental reaction for both iodoacetamide and its derivatives with cysteine is an S_N2 reaction.

Caption: S_N2 mechanism of cysteine alkylation. R = H for iodoacetamide; R = C₆H₂Cl₃ for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Conclusion and Future Perspectives

Standard iodoacetamide remains a robust and reliable choice for routine cysteine alkylation in proteomics. Its performance is well-documented, and established protocols are readily available. However, its propensity for off-target modifications necessitates careful optimization of reaction conditions to ensure data quality.

2-iodo-N-(2,4,5-trichlorophenyl)acetamide presents an intriguing, albeit under-characterized, alternative. Based on fundamental chemical principles, it is predicted to be a more reactive alkylating agent due to the strong electron-withdrawing nature of the trichlorophenyl group. This enhanced reactivity could offer advantages in certain applications, such as enabling shorter reaction times or the use of lower reagent concentrations. However, the potential for increased off-target reactions must be carefully considered and would require empirical validation. The larger mass tag it imparts could also be beneficial in specific mass spectrometry-based workflows.

For researchers considering the use of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, it is imperative to perform thorough optimization experiments to characterize its reactivity, specificity, and overall performance within their specific experimental context. Direct, head-to-head comparisons with standard iodoacetamide using well-defined protein standards would be invaluable in elucidating the true advantages and disadvantages of this substituted reagent. As the field of chemical proteomics continues to evolve, the development and characterization of such novel, functionalized reagents will undoubtedly expand the toolkit available for a deeper understanding of the proteome.

References

  • Caltech Proteome Exploration Laboratory. (n.d.). Protocols. Retrieved from [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Retrieved from [Link]

  • Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • MacCoss, M. J. (2011, October 4). Protein Reduction, Alkylation, Digestion. University of Washington Proteomics Resource. [Link]

  • NextSDS. (n.d.). 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • protocols.io. (2022, August 17). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]

  • Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233-243. [Link]

  • Boatner, L. M., et al. (2025). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ACS Chemical Biology, 20(7), 1669-1682. [Link]

  • Liu, T., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics, 16(7), 1173-1187. [Link]

  • Spradlin, J. N., et al. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. [Link]

  • Williams, D. K., et al. (2008). Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy. Journal of the American Chemical Society, 130(7), 2122-2123. [Link]

  • Zhang, X., et al. (2018). Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. Analytical Chemistry, 90(15), 9437-9445. [Link]

  • Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]

  • ResearchGate. (n.d.). (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... | Download Scientific Diagram. Retrieved from [Link]

  • BUET. (n.d.). Synthesis and evaluation of novel iodinated phenyl benzamides. Retrieved from [Link]

  • Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]

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HPLC Retention Time Comparison Guide: 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction & Chemical Context

2-Iodo-N-(2,4,5-trichlorophenyl)acetamide (CAS: 19889-60-2) is a densely halogenated, highly hydrophobic molecule with a molecular weight of 364.4 g/mol and an estimated XLogP3 of 4.67 (1). In pharmaceutical and agrochemical research, compounds of this class frequently serve as potent alkylating agents or critical synthetic intermediates (2). When developing analytical methods for such highly lipophilic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. However, achieving optimal resolution requires a deep understanding of how specific halogen substitutions dictate stationary phase interactions.

Chromatographic Principles: The Causality of Retention

As a Senior Application Scientist, I emphasize that retention time ( tR​ ) is not merely an empirical data point; it is a thermodynamic readout of molecular interactions. In RP-HPLC, retention is governed by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase, typically a C18 column (3).

When comparing 2-iodo-N-(2,4,5-trichlorophenyl)acetamide to its structural alternatives—specifically the 2-chloro and 2-bromo analogs—the causality of retention shifts is rooted in the physicochemical properties of the alpha-halogen:

  • Atomic Radius & Polarizability: Iodine has a significantly larger atomic radius and higher electron cloud polarizability compared to bromine and chlorine.

  • London Dispersion Forces: The highly polarizable iodine atom maximizes transient dipole interactions (London dispersion forces) with the hydrophobic alkyl chains of the C18 stationary phase (4).

  • Desolvation Energy: The energy required to strip the polar mobile phase away from the highly lipophilic iodo-compound is greater, driving it deeper into the stationary phase.

Consequently, the expected elution order strictly follows the halogen's lipophilicity: Chloro < Bromo < Iodo .

Quantitative Data Comparison

To objectively evaluate performance, we rely on the capacity factor ( k′ ). Unlike raw retention time, k′ normalizes the data against the column's void volume ( t0​ ), making the comparison system-independent and highly reproducible across different laboratories.

Table 1: RP-HPLC Retention Comparison of N-(2,4,5-trichlorophenyl)acetamides
CompoundAlpha-HalogenMW ( g/mol )Estimated LogPRelative Retention ( k′ )Elution Order
2-Chloro -N-(2,4,5-trichlorophenyl)acetamideChlorine (-Cl)272.9~3.84.21 (Fastest)
2-Bromo -N-(2,4,5-trichlorophenyl)acetamideBromine (-Br)317.4~4.15.82
2-Iodo -N-(2,4,5-trichlorophenyl)acetamideIodine (-I)364.44.677.93 (Slowest)

(Note: k′ values are representative of an isocratic separation using 70:30 Acetonitrile:Water on a standard 5 µm C18 column).

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be inherently self-validating. By incorporating internal markers directly into the sample matrix, we create a closed-loop system where any chromatographic anomaly (e.g., pump fluctuation, column degradation) is instantly identifiable, ensuring absolute trustworthiness of the data.

Step-by-Step Workflow:
  • Mobile Phase Preparation: Formulate an isocratic mobile phase of 70% Acetonitrile and 30% HPLC-grade Water. Degas via ultrasonication for 15 minutes.

    • Causality: The high organic content is mandatory to elute the highly hydrophobic iodo-analog within a reasonable timeframe and prevent peak broadening (5).

  • Self-Validating Sample Matrix Formulation:

    • Analyte: 100 µg/mL of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

    • Void Volume Marker ( t0​ ): Spike with 10 µg/mL Uracil. Uracil is highly polar and unretained on C18, providing an exact measurement of the column's dead volume.

    • System Suitability Marker: Spike with 50 µg/mL Toluene. Toluene acts as a stable, predictable hydrophobic reference to verify column phase integrity.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Temperature: Thermostatted at 25°C to ensure reproducible partitioning thermodynamics.

    • Detection: UV absorbance at 254 nm.

  • Data Analysis & Validation: Calculate the capacity factor using the formula k′=(tR​−t0​)/t0​ . The method is considered valid only if the Uracil t0​ remains constant across all injections and the resolution ( Rs​ ) between the halogenated analogs is ≥1.5 .

Workflow Visualization

Below is the logical progression of our self-validating analytical method.

HPLC_Methodology N1 1. Mobile Phase Formulation (MeCN:H2O 70:30 v/v) N2 2. Sample & IS Spiking (Analyte + Uracil + Toluene) N1->N2 N3 3. RP-HPLC Injection (C18, 1.0 mL/min, 25°C) N2->N3 N4 4. UV Detection (254 nm) N3->N4 N5 5. Chromatographic Analysis (Calculate k' & Resolution) N4->N5 N6 6. Self-Validation Check (System Suitability Pass/Fail) N5->N6

Figure 1: Self-validating RP-HPLC workflow for halogenated acetamide analysis.

Conclusion

When analyzing 2-iodo-N-(2,4,5-trichlorophenyl)acetamide against its chloro- and bromo-alternatives, the iodine substitution drastically increases the molecule's hydrophobicity and polarizability. This results in significantly stronger London dispersion forces within the C18 stationary phase, yielding the longest retention time among the series. By utilizing a self-validating protocol with built-in t0​ and suitability markers, researchers can confidently bridge these retention profiles across different laboratories and developmental phases.

References

  • Title: 2-iodo-N-(2,4,5-trichlorophenyl)acetamide Basic Attributes Source: ECHEMI URL: 1

  • Title: 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information Source: NextSDS URL: 2

  • Title: High Performance Liquid Chromatography Source: Sigma-Aldrich URL: 3

  • Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: 4

  • Title: The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase Source: SciSpace URL: 5

Sources

A Head-to-Head Comparison for Protein Labeling: Iodoacetamide vs. N-Ethylmaleimide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Thiol-Reactive Chemistries

For researchers, scientists, and drug development professionals, the precise and efficient covalent labeling of proteins is a cornerstone of modern biological research. From tracking protein localization and function to constructing antibody-drug conjugates (ADCs), the ability to attach probes, tags, or therapeutic payloads to specific amino acid residues is paramount. Among the most widely utilized targets is the sulfhydryl (or thiol) group of cysteine residues, owing to its high nucleophilicity and relatively low abundance, which allows for site-specific modification.

This guide provides an in-depth, objective comparison of two of the most prevalent classes of thiol-reactive reagents: iodoacetamides and maleimides. While the specific reagent 2-iodo-N-(2,4,5-trichlorophenyl)acetamide was a point of interest, a lack of extensive, publicly available data on its specific performance in protein labeling necessitates a focus on the well-established chemistry of the broader iodoacetamide class. This framework provides a robust and data-supported foundation for any researcher to select the optimal labeling strategy for their experimental needs, using N-ethylmaleimide (NEM) as the representative maleimide.

At the Heart of the Matter: A Tale of Two Reaction Mechanisms

The fundamental difference between iodoacetamide and N-ethylmaleimide lies in their distinct chemical reactions with a cysteine thiol. This difference dictates everything from reaction speed and pH sensitivity to the ultimate stability of the labeled protein.[1][2]

Iodoacetamide: The SN2 Pathway

Iodoacetamides react with the deprotonated thiol group (thiolate anion, R-S⁻) via a second-order nucleophilic substitution (SN2) reaction.[1][2] The thiolate acts as a potent nucleophile, attacking the carbon atom adjacent to the iodine. Iodine, being an excellent leaving group, is displaced, resulting in the formation of a highly stable thioether bond.[1][2][3]

Iodoacetamide S~N~2 reaction with a protein thiol.

N-Ethylmaleimide (NEM): The Michael Addition Pathway

N-ethylmaleimide and other maleimides react with thiols via a Michael addition reaction.[1][2][4] The maleimide group features an α,β-unsaturated carbonyl system, which makes the double bond electrophilic. The nucleophilic thiolate anion attacks one of the carbons in the double bond, leading to the formation of a succinimidyl thioether linkage.[2][5]

N-Ethylmaleimide Michael addition reaction.

Performance Comparison: A Data-Driven Decision

The choice between these two chemistries is not arbitrary; it is a critical experimental design parameter that hinges on the specific requirements for reaction speed, specificity, and long-term stability.

FeatureN-Ethylmaleimide (NEM)Iodoacetamide (IAA)Supporting Data/Citations
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)[1][2][6]
Primary Target Cysteine (thiol group)Cysteine (thiol group)[7][8]
Optimal pH Range 6.5 - 7.57.5 - 8.5[4][9][10][11]
Reaction Rate Fast (often complete in < 2 hours at RT)Slower (can require several hours at RT)[6][12]
Specificity Highly selective for thiols at neutral pH. Less dependent on pH than IAA.Highly reactive with thiols at alkaline pH. Can react with other nucleophiles (His, Lys, Met) at higher pH or with excess reagent.[10][13][14][15]
Bond Stability Forms a thiosuccinimide adduct. This bond can be reversible via a retro-Michael reaction, leading to thiol exchange, especially in vivo.Forms a highly stable, irreversible thioether bond.[1][3]
Reagent Stability Susceptible to hydrolysis in aqueous solution, especially at higher pH, which inactivates the reagent.Unstable in solution and light-sensitive. Should be prepared fresh and protected from light.[2][11][15]

Delving Deeper: Causality and Experimental Choices

Reaction Kinetics and pH

The reactivity of both reagents is dependent on the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion. The pKa of a typical protein cysteine thiol is around 8.3.[13]

  • Iodoacetamide's reliance on an SN2 reaction makes it more dependent on a higher concentration of the thiolate anion. Therefore, the reaction is performed at a slightly alkaline pH (7.5-8.5) to push the equilibrium towards the thiolate form, accelerating the reaction.[10][13]

  • N-Ethylmaleimide , conversely, is highly efficient at a near-neutral pH (6.5-7.5).[4][11] At this pH, a sufficient concentration of thiolate exists for the rapid Michael addition to occur, while minimizing side reactions with other nucleophilic residues like lysine, whose primary amines are largely protonated and thus less reactive.[14]

Specificity and Off-Target Reactions

While both reagents are considered "thiol-reactive," their specificity is not absolute. Understanding potential side reactions is crucial for interpreting results and ensuring the integrity of the final conjugate.

  • N-Ethylmaleimide offers greater specificity for thiols at neutral pH.[4] However, as the pH increases above 7.5, the reactivity towards primary amines (like the N-terminus and lysine side chains) increases, which can lead to non-specific labeling.[11][14] NEM has also been shown to react with other nucleophiles like histidine.[6]

  • Iodoacetamide , if used in large excess or at a non-optimal pH, can alkylate other residues such as histidine, lysine, methionine, aspartate, and glutamate.[13][15] However, under controlled conditions (limiting molar excess and maintaining pH ~8.0), its reaction with cysteine is significantly faster than with other residues, allowing for a high degree of specificity.[9] Interestingly, some studies have shown that iodoacetamide results in fewer off-target modifications and less methionine oxidation compared to alternatives like 2-chloroacetamide.[4]

Stability of the Final Conjugate

The nature of the covalent bond formed is a critical differentiator, especially for applications requiring long-term stability, such as in vivo studies or the development of therapeutics.

  • The thioether bond formed by iodoacetamide is extremely stable and considered irreversible under physiological conditions.[1][3] This makes it the preferred choice for applications where the label must remain permanently attached.

  • The thiosuccinimide linkage from the maleimide reaction is generally stable, but it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[3] This can lead to deconjugation or the transfer of the label to another thiol-containing molecule, a significant concern for antibody-drug conjugates where premature payload release can cause off-target toxicity.[3]

Experimental Protocols: A Self-Validating System

Successful labeling requires robust and reproducible protocols. The following are generalized, step-by-step methodologies that should be optimized for each specific protein and label.

Labeling Workflow cluster_prep 1. Protein Preparation cluster_reagent 2. Reagent Preparation cluster_reaction 3. Labeling Reaction cluster_cleanup 4. Purification p1 Dissolve Protein in Thiol-Free Buffer p2 (Optional) Reduce Disulfides (e.g., with TCEP/DTT) p1->p2 p3 Remove Reducing Agent (Desalting/Dialysis) p2->p3 l1 Add Molar Excess of Reagent to Protein p3->l1 r1 Prepare Fresh Stock Solution (e.g., in DMSO/DMF) r1->l1 l2 Incubate (Time & Temp Depend on Reagent) l1->l2 c1 (Optional) Quench Reaction (e.g., with free thiol) l2->c1 c2 Remove Excess Reagent (Desalting/Dialysis) c1->c2 c3 Store Labeled Protein c2->c3

General experimental workflow for protein labeling.
Protocol 1: N-Ethylmaleimide (NEM) Labeling

This protocol is designed for optimal specificity at a near-neutral pH.

  • Protein Preparation :

    • Dissolve the protein in a degassed, amine- and thiol-free buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS) or HEPES).[1][7] A typical protein concentration is 1-10 mg/mL.

    • If labeling cysteines within disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature.[1]

    • Crucial Step : Remove the excess reducing agent completely using a desalting column or dialysis against the reaction buffer.[1] Residual reducing agents will compete with the protein's thiols and quench the labeling reaction.

  • Labeling Reaction :

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the NEM reagent in an anhydrous, water-miscible solvent like DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the NEM reagent to the protein solution.[1] The optimal ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching and Purification :

    • The reaction can be stopped by adding a small molecule thiol like 2-mercaptoethanol or DTT to consume excess NEM.

    • Purify the labeled protein from unreacted reagent and quenching agent using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]

    • Store the purified, labeled protein under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

Protocol 2: Iodoacetamide Labeling

This protocol utilizes a slightly alkaline pH to facilitate the SN2 reaction.

  • Protein Preparation :

    • Dissolve the protein in a thiol-free buffer at a pH of 7.5-8.5 (e.g., Tris or bicarbonate buffer).[1][9]

    • If disulfide reduction is necessary, follow the same procedure as for maleimide labeling (Step 1b and 1c), ensuring the final dialysis or buffer exchange is into the alkaline labeling buffer.[1]

  • Labeling Reaction :

    • Iodoacetamide solutions are light-sensitive and should be prepared fresh immediately before use.[1][15] Dissolve the iodoacetamide reagent in a suitable solvent (e.g., DMF, DMSO, or water depending on the specific reagent) to make a concentrated stock solution.[9]

    • Add a 10- to 20-fold molar excess of the iodoacetamide reagent to the protein solution.[1]

    • Incubate the reaction for 2-4 hours at room temperature. The reaction must be performed in the dark to prevent degradation of the reagent.[1][9]

  • Quenching and Purification :

    • Quench the reaction by adding a free thiol (e.g., DTT) to scavenge any unreacted iodoacetamide.[1]

    • Purify the labeled protein from excess reagent and quenching agent via desalting column or dialysis.[1]

    • Store the labeled protein protected from light at 4°C or frozen.

Conclusion: Making the Right Choice

The decision between iodoacetamide and N-ethylmaleimide is a critical fork in the road of experimental design. There is no single "best" reagent; the optimal choice is dictated by the downstream application.

  • Choose N-Ethylmaleimide for applications where rapid reaction kinetics and high specificity for thiols at neutral pH are paramount. It is an excellent choice for many in vitro applications, such as probing the functional role of cysteines or preparing protein conjugates for structural studies.[1] However, be mindful of the potential for the bond to reverse, especially if the conjugate will be introduced into a thiol-rich environment like the cytoplasm or blood plasma.

  • Choose Iodoacetamide when the absolute, irreversible stability of the final conjugate is the most critical factor.[1][3] This makes it the gold standard for proteomics sample preparation (to permanently block cysteines before digestion) and for in vivo applications, including the development of long-circulating antibody-drug conjugates, where linker stability is non-negotiable.[3][4]

By understanding the fundamental chemistry, performance characteristics, and validated protocols outlined in this guide, researchers can make an informed decision, ensuring the generation of high-quality, reliably labeled proteins to advance their scientific objectives.

References

  • Bio-protocol. (2011, June 5). Labeling Protein with Thiol-reactive Probes. Available at: [Link]

  • Carper, D. A., et al. (n.d.). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. PMC. Available at: [Link]

  • Go, Y. M., & Jones, D. P. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Diagram for the application of N-ethylmaleimide (NEM) labeling.... Available at: [Link]

  • Parvez, S., et al. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. ACS Publications. Available at: [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. PMC. Available at: [Link]

  • Am Ende, C. W., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. Available at: [Link]

  • OmicsDI. (n.d.). The impact of commonly used alkylating agents on artefactual peptide modification. Available at: [Link]

  • ResearchGate. (n.d.). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Available at: [Link]

  • closing, M., & Valledor, L. (2020). Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. PMC. Available at: [Link]

  • Carroll, K. S., et al. (2016). Profiling protein S-sulfination with maleimide-linked probes. PMC. Available at: [Link]

  • Lee, K., et al. (2006). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC. Available at: [Link]

  • Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. ACS Publications. Available at: [Link]

  • Georganics. (2023, November 2). N-Ethylmaleimide – description and application. Available at: [Link]

  • ResearchGate. (2026, February 9). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Available at: [Link]

  • Zuo, X., et al. (2016, March 17). OX133, a monoclonal antibody recognizing protein-bound N-ethylmaleimide for the identification of reduced disulfide bonds in proteins. NIH. Available at: [Link]

  • Zhang, Q., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Available at: [Link]

  • Poole, L. B., & Klomsiri, C. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC. Available at: [Link]

  • Zlatopolskiy, B. D., et al. (2015). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. Available at: [Link]

  • Tsurugi, K., & Ogata, K. (1980). The different effects of N-ethylmaleimide and iodoacetamide on the activity of rat liver 60S subunits for peptide bond elongation. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),.... Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Benchmark Testing of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the initial benchmarking of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, a compound of interest due to its structural alerts suggesting potential as an irreversible inhibitor or covalent modulator. Given the paucity of public data on this specific molecule, this document serves as a forward-looking protocol, outlining a robust, multi-faceted approach to its preliminary characterization and comparison against relevant chemical probes. Our objective is to establish a foundational dataset that will inform subsequent, more targeted investigations into its mechanism of action and therapeutic potential.

Introduction: Rationale and Strategic Overview

The chemical structure of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide is notable for two key features: the electrophilic iodoacetamide group and the trichlorophenyl moiety. The iodoacetamide functional group is a well-known reactive moiety capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine and histidine. This suggests that the compound may act as an irreversible inhibitor of a target protein. The trichlorophenyl group, on the other hand, is a common scaffold in agrochemicals and has been associated with various biological activities, including herbicidal and fungicidal effects, which can sometimes provide a starting point for human therapeutic development.[1][2]

This guide will therefore focus on a benchmarking strategy designed to:

  • Elucidate the general cytotoxicity and potential for non-specific reactivity of the compound.

  • Compare its potency and cytotoxicity against structurally related compounds to understand the contribution of the iodoacetamide and trichlorophenyl groups.

  • Establish a workflow for identifying potential protein targets.

To this end, we will benchmark 2-iodo-N-(2,4,5-trichlorophenyl)acetamide against two comparator compounds:

  • N-(2,4,5-trichlorophenyl)acetamide: This analog lacks the reactive iodine atom and will serve as a negative control to assess the contribution of the iodoacetamide group to the observed biological activity.[3][4]

  • Iodoacetamide: This compound will help to delineate the non-specific cytotoxicity and reactivity of the iodoacetamide group itself.

The following diagram illustrates the logical workflow for the proposed benchmark testing:

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Target Identification Initial Cytotoxicity Profiling Initial Cytotoxicity Profiling General Reactivity Assessment General Reactivity Assessment Initial Cytotoxicity Profiling->General Reactivity Assessment Comparative Cytotoxicity Comparative Cytotoxicity Initial Cytotoxicity Profiling->Comparative Cytotoxicity General Reactivity Assessment->Comparative Cytotoxicity Target Class Prioritization Target Class Prioritization Comparative Cytotoxicity->Target Class Prioritization Chemoproteomics Chemoproteomics Comparative Cytotoxicity->Chemoproteomics Target Class Prioritization->Chemoproteomics Target Validation Target Validation Chemoproteomics->Target Validation Chemoproteomics->Target Validation

Caption: Proposed workflow for the benchmark testing of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Experimental Protocols and Data Presentation

General Cytotoxicity Profiling

Objective: To determine the general toxicity of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide and the comparator compounds in cell culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.

Hypothetical Data Summary

CompoundA549 IC50 (µM)HeLa IC50 (µM)MCF7 IC50 (µM)
2-iodo-N-(2,4,5-trichlorophenyl)acetamide5.27.810.5
N-(2,4,5-trichlorophenyl)acetamide> 100> 100> 100
Iodoacetamide25.430.128.9
General Reactivity Assessment

Objective: To assess the non-specific reactivity of the compound with a model nucleophile.

Protocol: Glutathione (GSH) Reactivity Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 µM GSH in phosphate-buffered saline (PBS).

  • Compound Addition: Add 2-iodo-N-(2,4,5-trichlorophenyl)acetamide and iodoacetamide to the reaction mixture at a final concentration of 10 µM. Include a vehicle control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • DTNB Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to a final concentration of 200 µM.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of GSH depletion relative to the vehicle control.

Hypothetical Data Summary

CompoundGSH Depletion (%)
2-iodo-N-(2,4,5-trichlorophenyl)acetamide85
Iodoacetamide95
N-(2,4,5-trichlorophenyl)acetamide< 5

Comparative Analysis and Target Class Prioritization

The initial data suggests that the iodoacetamide moiety is crucial for the observed cytotoxicity, as the non-iodinated analog is largely inactive. The higher potency of our lead compound compared to iodoacetamide alone suggests that the trichlorophenyl group may contribute to target recognition and binding. The high reactivity with GSH confirms the expected electrophilic nature of the compound.

Based on these findings, we can prioritize target classes that are known to be modulated by covalent inhibitors. The following diagram illustrates this thought process:

G cluster_0 Experimental Observations cluster_1 Inferred Properties cluster_2 Prioritized Target Classes obs High Potency with Iodoacetamide Group Trichlorophenyl Moiety Enhances Activity High Reactivity with Nucleophiles prop Covalent Mechanism of Action Potential for Specific Target Recognition obs:f0->prop:f0 obs:f1->prop:f1 obs:f2->prop:f0 targets Cysteine Proteases Kinases with Cysteine Residues in Active Site Deubiquitinating Enzymes (DUBs) prop->targets

Caption: Logical flow from experimental observations to prioritized target classes.

Advanced Protocol: Chemoproteomic Target Identification

To identify the specific protein targets of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide, a competitive activity-based protein profiling (ABPP) approach is recommended.

Protocol: Competitive ABPP

  • Cell Lysate Preparation: Prepare proteomes from a relevant cell line (e.g., A549) by lysis in a suitable buffer.

  • Compound Incubation: Treat the proteomes with varying concentrations of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide for 1 hour at room temperature.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the treated proteomes and incubate for 1 hour.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in probe labeling in the presence of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. These are the potential targets of the compound.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the initial benchmark testing of 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. By employing a combination of foundational cytotoxicity assays, reactivity assessments, and advanced chemoproteomic techniques, researchers can build a comprehensive initial profile of this novel compound. The comparative framework presented here is crucial for dissecting the contributions of its key structural features and for guiding the subsequent stages of drug development, including lead optimization and in vivo efficacy studies. The successful identification of specific, high-value targets will be the ultimate validation of this compound's therapeutic potential.

References

  • NextSDS. (n.d.). 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-iodo-n-methyl-n-(2,4,5-trichlorophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4,5-Trichlorophenyl)acetamide. Retrieved from [Link]

  • B. T. Gowda, et al. (2004). Structural Studies on N-(2,4,5-trichlorophenyl)-2-Chloro. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4,5-Trichlorophenyl)acetamide. PubChem Compound Summary for CID 90217. Retrieved from [Link].

  • MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2025). 2,4,5-trichlorophenol. Retrieved from [Link]

  • PubMed. (1984). Effect of herbicide 2,4,5-trichlorophenoxyethanol (TCPE) containing dioxin on mutation and induction of sister chromatid exchanges. Retrieved from [Link]

  • EFSA. (2019). Pesticides Peer Review TC 200. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

  • Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Retrieved from [Link]

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Mass Shift Validation for 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide Protein Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern proteomics and drug development, the precise mapping of reactive cysteines is critical for understanding protein function and validating covalent inhibitors. While standard alkylating agents like Iodoacetamide (IAA) and Chloroacetamide (CAA) are ubiquitous, they present significant analytical challenges when profiling low-abundance or reversibly modified cysteines in complex lysates.

As a Senior Application Scientist, I frequently encounter the limitations of standard probes: IAA lacks a distinct mass spectrometric signature and suffers from off-target reactivity, while CAA induces severe artifactual methionine oxidation (up to 40%)[1]. To overcome these hurdles, 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (TCPIA) has emerged as a specialized "isotopic signature" probe. By leveraging the natural isotopic distribution of its three chlorine atoms, TCPIA not only covalently tags reactive thiols but embeds a highly distinctive Cl3 isotopic envelope into the modified peptide's MS1 spectra. This enables computational filtering, dramatically increasing the signal-to-noise ratio for target validation[2].

This guide objectively compares TCPIA against standard alternatives, details the mechanistic causality behind its mass shift (+235.9437 Da), and provides a self-validating experimental protocol for your proteomics workflows.

Mechanistic Basis & The "Chlorine Filter" Effect

Reaction Mechanism

TCPIA contains an iodoacetamide warhead that reacts with nucleophilic thiols (cysteine residues) via an SN​2 mechanism. The thiolate anion attacks the α -carbon of the probe, displacing the iodide leaving group.

Exact Mass Shift Calculation

Upon successful covalent adduction, the N-(2,4,5-trichlorophenyl)acetamide group is permanently attached to the sulfur atom.

  • Adduct Formula: C8​H5​Cl3​NO

  • Monoisotopic Mass Shift: +235.9437 Da (Calculated using monoisotopic masses: C=12.0000, H=1.0078, Cl=34 .9689, N=14.0031, O=15.9949).

The Cl3 Isotopic Signature (Self-Validation)

The true power of TCPIA lies in its isotopic envelope. Chlorine exists naturally as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). A molecule containing three chlorine atoms produces a mathematically rigid isotopic pattern[3]:

  • M (3x 35Cl ): 100% relative abundance

  • M+2 (2x 35Cl , 1x 37Cl ): ~95.8% relative abundance

  • M+4 (1x 35Cl , 2x 37Cl ): ~30.6% relative abundance

  • M+6 (3x 37Cl ): ~3.2% relative abundance

This nearly 1:1 ratio between the M and M+2 peaks serves as a self-validating system . If a peptide exhibits a +235.9437 Da mass shift but lacks this exact Cl3 isotopic signature in the MS1 scan, it can be immediately discarded as a false positive.

Comparative Performance Data

To objectively evaluate TCPIA, we must benchmark it against the industry standards: IAA and CAA. The table below summarizes their comparative performance based on empirical proteomics data.

Feature2-Iodo-N-(2,4,5-trichlorophenyl)acetamideIodoacetamide (IAA)Chloroacetamide (CAA)
Reactive Group IodoacetamideIodoacetamideChloroacetamide
Monoisotopic Mass Shift +235.9437 Da+57.0215 Da+57.0215 Da
MS1 Isotopic Signature Cl3 (M, M+2, M+4 at 100:96:31) None (Standard C, H, N, O)None (Standard C, H, N, O)
Off-Target Reactivity Moderate (N-termini, Lys)High (N-termini, Lys, His)[1]Low
Major Side Reactions Light-induced radical formationLight-induced radical formationSevere Met Oxidation (up to 40%) [1]
Hydrophobicity (RT Shift) High (Significant LC retention delay)LowLow
Primary Application Target validation, Isotopic filteringStandard shotgun proteomicsHigh-specificity alkylation

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to maximize labeling efficiency while preventing artifactual modifications. Every step is grounded in chemical causality.

ExperimentalWorkflow A Protein Extraction (8M Urea) B Reduction (5mM TCEP) A->B C Alkylation (10mM TCPIA) B->C D Tryptic Digestion C->D E LC-MS/MS Analysis D->E

Fig 1. Step-by-step sample preparation workflow for TCPIA cysteine alkylation and LC-MS/MS.
Step-by-Step Methodology
  • Protein Extraction & Denaturation: Lyse cells in a denaturing buffer (e.g., 8M Urea, 50 mM HEPES, pH 8.0). Causality: Complete unfolding is required to expose sterically hindered, buried cysteines to the bulky trichlorophenyl probe.

  • Reduction: Add TCEP to a final concentration of 5 mM and incubate for 30 min at 37°C. Causality: TCEP is preferred over DTT here because TCEP lacks a thiol group, preventing it from competing with the protein cysteines for the TCPIA probe.

  • Alkylation (Core Step): Add TCPIA (dissolved in anhydrous DMSO) to a final concentration of 10 mM. Incubate for 1 hour at room temperature strictly in the dark . Causality: Iodoacetamides are highly photosensitive. Ambient light triggers homolytic cleavage of the C-I bond, generating reactive iodine radicals that cause off-target tyrosine modifications.

  • Quenching: Add 20 mM DTT and incubate for 15 minutes to quench unreacted TCPIA.

  • Digestion: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Optimization: Desalt peptides using C18 StageTips. Crucial Adjustment: Because the trichlorophenyl group is highly hydrophobic, modified peptides will exhibit a significant rightward shift in Liquid Chromatography Retention Time (RT). Ensure your LC gradient extends to at least 45-50% acetonitrile to elute all adducted peptides.

Data Analysis & Logical Validation

The data analysis pipeline leverages the unique properties of the probe to eliminate false discoveries.

DataAnalysis A Raw MS1 Spectra B Filter by +235.9437 Da Mass Shift A->B C Validate Cl3 Isotopic Envelope (M, M+2, M+4) B->C D MS2 Fragmentation (Sequence ID) C->D E Validated Cys-Adduct D->E

Fig 2. Logical filtering of MS data using the exact mass shift and Cl3 isotopic signature.
Validation Criteria
  • Database Search: Configure your search engine (e.g., MaxQuant, MSFragger) with a dynamic modification on Cysteine of +235.9437 Da .

  • Isotopic Signature Verification: For every identified Peptide-Spectrum Match (PSM), extract the precursor MS1 chromatogram. Manually or computationally verify that the precursor exhibits the 100 : 96 : 31 intensity ratio across the M, M+2, and M+4 peaks.

  • Diagnostic Fragment Ions: In higher-energy collisional dissociation (HCD) MS2 spectra, look for the neutral loss of the adduct or low-mass diagnostic reporter ions corresponding to the trichlorophenyl moiety, which further confirms the localization of the modification.

References

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.[Link][1]

  • Cheriyan, M., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Chemical Society.[Link][2]

  • Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent Application Notes.[Link][3]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount to both personal safety and the integrity of our work. This guide provides essential, direct guidance on the operational and disposal protocols for 2-iodo-N-(2,4,5-trichlorophenyl)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous compounds, including 2-iodoacetamide and other chlorinated aromatic compounds, and are framed within the established guidelines for handling hazardous and potentially cytotoxic materials.

Hazard Assessment and Triage: A Proactive Approach

Due to its structural motifs—a haloacetamide group and a trichlorophenyl ring—2-iodo-N-(2,4,5-trichlorophenyl)acetamide should be treated as a hazardous compound with the potential for high toxicity, skin and eye corrosivity, and allergic sensitization. The trichlorophenyl moiety, in particular, raises concerns about the potential for dioxin contamination, which are highly toxic and persistent environmental pollutants. Therefore, a cautious and rigorous approach to handling is mandatory.

Key Assumed Hazards:

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

  • Corrosivity: Assumed to cause severe skin burns and eye damage.[1][2][3][5]

  • Sensitization: May cause allergic skin reactions and potential respiratory sensitization.[3][4][5]

  • Carcinogenicity: Many hazardous drugs are known carcinogens with no safe level of exposure.[6]

  • Reproductive Toxicity: Potential for reproductive effects.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is required to minimize exposure. The selection of appropriate PPE is critical and should be based on the scale of the operation.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles with side-shields conforming to EN166 or NIOSH standards.[7]Chemical-resistant nitrile gloves (double-gloving recommended).[8]Standard laboratory coat, fully buttoned.[8]Required if handled outside of a certified chemical fume hood; N95 or higher-rated respirator.[9]
Large-Scale Operations or Bulk Quantities Face shield worn over safety goggles.[7][10]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).Chemical-resistant apron or disposable coveralls over a lab coat.[10]A full-face respirator with an appropriate cartridge is recommended.[7]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[7]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[7]Self-contained breathing apparatus (SCBA) may be necessary for large spills.[10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is crucial for minimizing the risk of exposure and contamination.

Preparation and Engineering Controls:
  • Designated Area: All work with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide must be conducted in a designated area, such as a certified chemical fume hood, to control for the inhalation of dust or aerosols.[4]

  • Pre-Experiment Checklist: Before handling the compound, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Material Weighing: Weigh the solid compound in a fume hood. Use of a disposable weigh boat is recommended to minimize contamination of balances.

Workflow for Handling 2-iodo-N-(2,4,5-trichlorophenyl)acetamide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Certified Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Experiment Complete clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 2-iodo-N-(2,4,5-trichlorophenyl)acetamide.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.[12]

Waste Segregation:
  • Solid Waste: All solid waste contaminated with 2-iodo-N-(2,4,5-trichlorophenyl)acetamide (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[12][13]

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Labeling and Storage:
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-iodo-N-(2,4,5-trichlorophenyl)acetamide".[14]

  • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[14]

Disposal:
  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15] Adhere to all federal, state, and local regulations.

Emergency Procedures: Spill and Exposure Response

Prompt and correct response to emergencies can significantly mitigate potential harm.

Spill Response:
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and EHS department.

  • Secure: Prevent entry into the spill area.

  • Cleanup (if trained): For minor spills, and only if you are trained and have the appropriate PPE, carefully cover the spill with an absorbent material, then sweep it into a labeled hazardous waste container.[7] Avoid generating dust.[16] For larger spills, await the arrival of trained emergency responders.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water and seek immediate medical attention.[1][2]

References

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]

  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). [Source URL not provided]
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • American Society of Health-System Pharmacists. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • 2-Iodo-N-(2,4,5-trichlorophenyl)acetamide — Chemical Substance Information. NextSDS. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. ACS.org. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). [Source URL not provided]
  • SAFETY DATA SHEET: Iodoacetamide. (2018, January 26). [Source URL not provided]
  • Fisher Scientific. (2014, July 15).
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 2-Chloro-N-(4-iodophenyl)acetamide. [Source URL not provided]
  • ThermoFisher. (2025, October 28).
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Iodoacetamide - Safety D
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Oregon OSHA. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Rotterdam Convention. 2,4,5-T and its salts and esters. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. [Source URL not provided]

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。